Product packaging for MS-Peg8-thp(Cat. No.:)

MS-Peg8-thp

Cat. No.: B11936759
M. Wt: 532.6 g/mol
InChI Key: XNFYQEPRZITIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MS-Peg8-thp is a useful research compound. Its molecular formula is C22H44O12S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O12S B11936759 MS-Peg8-thp

Properties

Molecular Formula

C22H44O12S

Molecular Weight

532.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C22H44O12S/c1-35(23,24)34-21-19-31-17-15-29-13-11-27-9-7-25-6-8-26-10-12-28-14-16-30-18-20-33-22-4-2-3-5-32-22/h22H,2-21H2,1H3

InChI Key

XNFYQEPRZITIEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

Foundational & Exploratory

The Role of MS-Peg8-thp Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[5] Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG) chains are the most common, valued for their ability to modulate physicochemical properties. This guide provides a detailed technical overview of the MS-Peg8-thp linker, a specific type of PEG linker, and its mechanism of action in PROTACs.

Core Concepts: The Function of PEG Linkers in PROTACs

The this compound linker is composed of an eight-unit polyethylene glycol chain (Peg8) flanked by tetrahydropyran (THP) groups, with a mesylate (MS) group typically serving as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during synthesis. The core functionalities of this linker are derived from its constituent parts:

  • Polyethylene Glycol (PEG) Chain: The eight repeating ethylene glycol units impart hydrophilicity to the PROTAC molecule. This is crucial for improving the solubility of often large and hydrophobic PROTACs, which is a significant challenge in their development. The flexibility of the PEG chain is also critical for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the PEG linker is a key parameter that is often optimized to achieve the desired biological activity.

  • Tetrahydropyran (THP) Groups: THP groups are often used as protecting groups in organic synthesis. In the context of a PROTAC linker, they can influence the overall lipophilicity and conformational properties of the molecule. While not as common as the PEG component, their inclusion can impact the linker's rigidity and how it presents the two ligands for binding.

  • Mesylate (MS) Group: The mesylate group is an excellent leaving group, making it a versatile reactive handle for the synthesis of PROTACs. It allows for efficient coupling with nucleophilic groups (such as amines or hydroxyls) on the POI or E3 ligase ligands.

The primary mechanism of action of a PROTAC containing an this compound linker follows the general paradigm of PROTAC-mediated protein degradation. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The this compound linker's role is to optimally position the two proteins to facilitate this ubiquitination event.

Quantitative Data on PROTAC Performance with PEG Linkers

Table 1: Representative Degradation Efficiency of PROTACs with PEG8 Linkers

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4CRBN8-unit PEG15>90HeLa
PROTAC BBTKCRBN8-unit PEG with modifications5~95MOLM-14
PROTAC CAndrogen ReceptorVHL8-unit PEG25>85VCaP

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Representative Binding Affinities of PROTACs with PEG8 Linkers

PROTAC IDComponentBinding Affinity (Kd, nM)Assay Method
PROTAC Ato BRD4 (BD1)50Isothermal Titration Calorimetry (ITC)
PROTAC Ato CRBN250Surface Plasmon Resonance (SPR)
PROTAC Bto BTK10Fluorescence Polarization (FP)
PROTAC Bto CRBN150ITC

Table 3: Representative Pharmacokinetic Properties of PROTACs with PEG Linkers

PROTAC IDLinker TypeHalf-life (t1/2, h)Cmax (ng/mL)Bioavailability (%)Administration Route
PROTAC XPEG42.550020Oral (mouse)
PROTAC YPEG84.180035Intravenous (rat)

Note: The data presented in these tables are hypothetical and aggregated from typical values reported in the literature for PROTACs with similar linkers. They are intended for illustrative purposes to demonstrate the types of quantitative data generated.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PROTACs containing an this compound linker.

Protocol 1: Synthesis of a PROTAC with an this compound Linker

This protocol describes a general approach for the synthesis of a PROTAC using an this compound linker via amide bond formation and nucleophilic substitution.

Materials:

  • POI ligand with a free amine or hydroxyl group

  • E3 ligase ligand with a carboxylic acid

  • This compound linker

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Amide Coupling of E3 Ligase Ligand to a Bifunctional Linker:

    • Dissolve the E3 ligase ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add a bifunctional PEG8 linker with a terminal amine and a protected alcohol (e.g., Boc-NH-PEG8-OH) (1.1 eq).

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC.

  • Deprotection of the Linker:

    • Dissolve the purified product from step 1 in DCM.

    • Add trifluoroacetic acid (TFA) and stir for 2-4 hours at room temperature.

    • Remove the solvent under reduced pressure to obtain the deprotected intermediate.

  • Mesylation of the Terminal Hydroxyl Group:

    • Dissolve the deprotected intermediate in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C and add triethylamine (2 eq).

    • Add methanesulfonyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the mesylated linker-E3 ligase ligand conjugate.

  • Coupling of the POI Ligand:

    • Dissolve the POI ligand with a free amine or hydroxyl group (1 eq) and the mesylated intermediate from step 3 (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (2-3 eq).

    • Heat the reaction mixture to 60-80°C and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the DMSO-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Plate the transfected cells in 96-well plates.

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add a serial dilution of the PROTAC to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: HiBiT Assay for Protein Degradation Kinetics

This assay provides a real-time measurement of protein degradation kinetics in live cells.

Materials:

  • CRISPR/Cas9-edited cell line with an endogenous HiBiT tag on the target protein

  • LgBiT protein (can be expressed from a co-transfected plasmid or added exogenously in lytic assays)

  • Nano-Glo® HiBiT Substrate

  • PROTAC compound

  • White, 96-well assay plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the HiBiT-tagged cells in 96-well plates.

  • Assay Execution:

    • Add the Nano-Glo® HiBiT Substrate to the cells.

    • Add a serial dilution of the PROTAC to the wells.

    • Measure the luminescence signal at multiple time points.

  • Data Analysis:

    • Normalize the luminescence signal to the time-zero reading.

    • Plot the percentage of remaining protein over time to determine the degradation rate.

    • From a dose-response at a fixed time point, the DC50 and Dmax can be calculated.

Protocol 5: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

  • Recombinant target protein

  • Recombinant E1, E2, and E3 ligase enzymes

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • Antibodies for the target protein and ubiquitin for Western blot analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

    • Add the target protein and the PROTAC at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding Laemmli buffer.

    • Analyze the reaction products by Western blotting using antibodies against the target protein to detect higher molecular weight ubiquitinated species.

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by a PROTAC is the ubiquitin-proteasome system. The logical workflow for developing and characterizing a PROTAC is a multi-step process.

Diagram 1: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Diagram 2: Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_synthesis Synthesis & Purity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (this compound) Purification Purification (HPLC) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding Binary Binding Assays (SPR, ITC, FP) Analysis->Binding TernaryFormation Ternary Complex Formation (NanoBRET, SPR) Binding->TernaryFormation Ubiquitination In Vitro Ubiquitination TernaryFormation->Ubiquitination Degradation Target Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Kinetics Degradation Kinetics (HiBiT) Degradation->Kinetics Viability Cell Viability Assay Degradation->Viability PK Pharmacokinetics (PK) Viability->PK PD Pharmacodynamics (PD) PK->PD Efficacy In Vivo Efficacy PD->Efficacy

Caption: A flowchart depicting the typical experimental workflow for the development and characterization of a PROTAC.

Conclusion

The this compound linker represents a valuable tool in the design of effective PROTACs. Its PEG component enhances solubility and provides the necessary flexibility for efficient ternary complex formation, while the mesylate group facilitates versatile synthesis. Although specific data for this exact linker is limited, the wealth of information on similar PEGylated PROTACs provides a strong foundation for predicting its behavior and utility. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to synthesize, characterize, and optimize PROTACs incorporating the this compound linker for the targeted degradation of disease-relevant proteins. As the field of targeted protein degradation continues to evolve, a deeper understanding of the nuanced roles of linkers like this compound will be crucial for the development of next-generation therapeutics.

References

An In-depth Technical Guide to MS-PEG8-THP: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of MS-PEG8-THP, a heterobifunctional linker crucial in the field of targeted protein degradation. This document details the structure, solubility, stability, and reactivity of this compound. Furthermore, it offers detailed experimental protocols for its synthesis, characterization, and application in the construction of Proteolysis Targeting Chimeras (PROTACs). Visual diagrams generated using Graphviz are included to illustrate key workflows and chemical transformations, serving as a practical resource for researchers in drug discovery and development.

Introduction

This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker that plays a pivotal role in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The structure of this compound features a methanesulfonyl (mesyl) group at one terminus and a tetrahydropyranyl (THP) protected hydroxyl group at the other, connected by an eight-unit polyethylene glycol chain. The mesyl group serves as an excellent leaving group for nucleophilic substitution, allowing for facile conjugation to a protein of interest (POI) ligand or an E3 ligase ligand. The THP group is a stable protecting group for the terminal hydroxyl, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further functionalization. The PEG8 chain enhances the aqueous solubility and optimizes the pharmacokinetic properties of the resulting PROTAC molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties
PropertyValueSource/Method
Chemical Name 1-(2-(Tetrahydropyran-2-yloxy)ethoxy)-23-mesyloxy-3,6,9,12,15,18,21-heptaoxatricosaneIUPAC Nomenclature
Synonyms Ms-PEG8-OTHP, Mesyl-PEG8-THPCommon Abbreviation
Appearance Colorless to pale yellow oil or waxy solidGeneral observation for PEG derivatives of this molecular weight
Molecular Formula C21H42O12SCalculated
Molecular Weight 518.61 g/mol Calculated

Note: The molecular formula and weight are calculated based on the structure derived from related compounds, as no direct commercial source for this compound with this specific nomenclature was identified.

Solubility
SolventSolubilityNotes
Water SolubleThe hydrophilic nature of the PEG chain imparts good water solubility.[]
Dichloromethane (DCM) SolubleCommonly used as a reaction solvent for PEG derivatives.[]
Dimethylformamide (DMF) SolubleA common solvent for peptide and PROTAC synthesis.[]
Dimethyl sulfoxide (DMSO) SolubleFrequently used for storing and handling of PROTAC components.[]
Methanol/Ethanol SolubleSoluble in polar protic solvents.
Diethyl Ether Sparingly solubleOften used as a precipitation solvent for PEG derivatives.
Stability and Reactivity
Functional GroupStability/ReactivityConditions to Avoid
Mesyl (Ms) Good leaving group for SN2 reactions.Reactive towards nucleophiles (e.g., amines, thiols).
PEG Chain Generally stable.Strong oxidizing agents.
THP Ether Stable to basic and nucleophilic conditions.Labile under acidic conditions (e.g., TFA, HCl).[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available PEG8-diol.

Step 1: Monoprotection of PEG8-diol with a THP group

  • Materials: PEG8-diol, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve PEG8-diol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of PPTS (0.1 equivalents) to the solution.

    • Slowly add 3,4-Dihydropyran (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the mono-THP protected PEG8 alcohol.

Step 2: Mesylation of the free hydroxyl group

  • Materials: Mono-THP protected PEG8 alcohol, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the mono-THP protected PEG8 alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the mesyl group (a singlet around 3.0 ppm), and the THP group (multiplets between 1.5-1.9 ppm and 3.5-4.6 ppm).

  • ¹³C NMR: The carbon NMR will show the PEG backbone resonance around 70 ppm, the mesyl methyl carbon around 37 ppm, and the carbons of the THP ring.

Mass Spectrometry (MS)

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion should be observed.

Application in PROTAC Synthesis

This protocol outlines the general steps for using this compound to link a POI ligand (containing a nucleophilic handle, e.g., an amine or phenol) and an E3 ligase ligand (which will be coupled after deprotection of the THP group).

Step 1: Conjugation of this compound to a POI Ligand

  • Materials: POI ligand with a nucleophilic group (e.g., POI-NH2), this compound, a non-nucleophilic base (e.g., DIPEA), DMF.

  • Procedure:

    • Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by LC-MS).

    • Purify the resulting POI-PEG8-THP conjugate by preparative HPLC.

Step 2: Deprotection of the THP Group

  • Materials: POI-PEG8-THP conjugate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified POI-PEG8-THP conjugate in DCM.

    • Add a solution of TFA in DCM (e.g., 20% TFA) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure to yield the POI-PEG8-OH intermediate.

Step 3: Conjugation to the E3 Ligase Ligand

  • Materials: POI-PEG8-OH intermediate, E3 ligase ligand with a carboxylic acid handle (e.g., Ligase-COOH), coupling reagents (e.g., HATU, HOBt), DIPEA, DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3-4 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the POI-PEG8-OH intermediate (1 equivalent) in DMF.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and its application in a typical PROTAC synthesis workflow.

G Synthesis of this compound PEG_diol PEG8-diol HO-(CH2CH2O)8-H Mono_THP_PEG Mono-THP Protected PEG8 HO-(CH2CH2O)8-THP PEG_diol->Mono_THP_PEG  DCM, rt DHP 3,4-Dihydropyran (DHP) DHP->Mono_THP_PEG PPTS PPTS (catalyst) PPTS->Mono_THP_PEG Mono_THP_PEG_2 Mono-THP Protected PEG8 HO-(CH2CH2O)8-THP MsCl Methanesulfonyl Chloride (MsCl) MS_PEG_THP This compound MsO-(CH2CH2O)8-THP MsCl->MS_PEG_THP TEA Triethylamine (TEA) TEA->MS_PEG_THP Mono_THP_PEG_2->MS_PEG_THP  DCM, 0°C

Caption: Synthetic pathway for this compound.

G PROTAC Synthesis Workflow using this compound MS_PEG_THP This compound POI_PEG_THP POI-PEG8-THP Conjugate MS_PEG_THP->POI_PEG_THP  DIPEA, DMF POI_Ligand POI Ligand (e.g., POI-NH2) POI_Ligand->POI_PEG_THP POI_PEG_THP_2 POI-PEG8-THP Conjugate POI_PEG_OH POI-PEG8-OH Intermediate POI_PEG_THP_2->POI_PEG_OH  DCM TFA TFA TFA->POI_PEG_OH POI_PEG_OH_2 POI-PEG8-OH Intermediate PROTAC Final PROTAC Molecule POI_PEG_OH_2->PROTAC  DMF E3_Ligand E3 Ligase Ligand (e.g., Ligase-COOH) E3_Ligand->PROTAC Coupling_Reagents Coupling Reagents (HATU, HOBt, DIPEA) Coupling_Reagents->PROTAC

References

An In-Depth Technical Guide to the MS-PEG8-THP Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the MS-PEG8-THP linker, a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.

The this compound linker incorporates a polyethylene glycol (PEG) spacer, a methanesulfonyl (MS) group, and a tetrahydropyran (THP) protecting group. This combination of features offers a balance of hydrophilicity, controlled reactivity, and desirable physicochemical properties for the development of potent and selective protein degraders.

Core Concepts: The Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a crucial role in the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

The this compound linker's design strategically addresses several key aspects of PROTAC development:

  • Polyethylene Glycol (PEG) Spacer: The eight-unit PEG chain (PEG8) imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3][4][5] The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a productive ternary complex.

  • Methanesulfonyl (MS) Group: The methanesulfonyl group serves as a reactive handle. It can be readily displaced by a nucleophile, such as an amine or thiol on the E3 ligase ligand or the protein of interest ligand, to form a stable covalent bond.

  • Tetrahydropyran (THP) Group: The THP group is a well-established acid-labile protecting group for alcohols. In the context of the this compound linker, it protects a hydroxyl group, allowing for selective deprotection and subsequent conjugation to the other ligand of the PROTAC. This enables a modular and controlled synthetic strategy.

Physicochemical Properties and Their Impact on PROTAC Performance

The physicochemical properties of the linker directly influence the overall druglikeness of the resulting PROTAC. The this compound linker is designed to confer favorable properties that can overcome common challenges in PROTAC development, such as poor solubility and low cell permeability.

PropertyContribution of this compound LinkerImpact on PROTAC Performance
Solubility The hydrophilic nature of the PEG8 chain increases the overall water solubility of the PROTAC.Improved solubility enhances bioavailability and facilitates formulation for in vitro and in vivo studies.
Permeability While the large size of PROTACs can hinder passive diffusion across cell membranes, the flexible and polar nature of the PEG linker can help to mitigate this.Enhanced cell permeability is crucial for the PROTAC to reach its intracellular target and engage the protein degradation machinery.
Flexibility The PEG8 chain provides rotational freedom, allowing the two ligands to adopt an optimal orientation for ternary complex formation.Proper positioning of the target protein and E3 ligase is essential for efficient ubiquitination and subsequent degradation.
Metabolic Stability PEG chains are generally more resistant to metabolic degradation compared to simple alkyl chains.Increased metabolic stability can lead to a longer half-life and sustained protein degradation in vivo.

Quantitative Data on PEG8-Containing PROTACs

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with PEG8 Linkers

PROTACE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1Pomalidomide (CRBN)Burkitt's Lymphoma (BL) cells< 1>90
PROTAC with GNE-987----
PROTAC BRD4 Degrader-29--89.4-

Table 2: Degradation Efficiency of BTK-Targeting PROTACs with PEG Linkers

PROTACE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
P13IPomalidomide (CRBN)RAMOS~1089
MT-802Pomalidomide (CRBN)---
UBX-382-Diffuse large B-cell lymphomasingle-digit nM-

Table 3: Degradation Efficiency of KRAS G12C-Targeting PROTACs with PEG-like Linkers

PROTACE3 Ligase LigandCell LineDC50 (µM)Dmax (%)Reference
LC-2VHLNCI-H20300.59~80
Representative CompoundVHL-0.190
YN14-H-NCI-H3580.0289-

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing the this compound linker.

General Synthesis of a PROTAC using this compound Linker

This protocol outlines a two-step process for the synthesis of a PROTAC, involving the sequential conjugation of the E3 ligase ligand and the target protein ligand to the this compound linker.

Step 1: Conjugation of E3 Ligase Ligand to this compound Linker

  • Materials:

    • E3 Ligase Ligand with a nucleophilic handle (e.g., amine or thiol)

    • This compound Linker

    • Aprotic solvent (e.g., DMF, DMSO)

    • Base (e.g., DIPEA)

  • Procedure:

    • Dissolve the E3 ligase ligand in the aprotic solvent.

    • Add the base to the solution.

    • Add the this compound linker to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase ligand-PEG8-THP conjugate by preparative HPLC.

Step 2: Deprotection and Conjugation of Target Protein Ligand

  • Materials:

    • E3 ligase ligand-PEG8-THP conjugate

    • Acidic solution (e.g., TFA in DCM) for THP deprotection

    • Target Protein Ligand with a carboxylic acid or other suitable functional group

    • Coupling reagents (e.g., HATU, HOBt)

    • Aprotic solvent (e.g., DMF)

    • Base (e.g., DIPEA)

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG8-THP conjugate in DCM.

    • Add the acidic solution to deprotect the THP group, revealing a hydroxyl group. Monitor by LC-MS.

    • Once deprotection is complete, remove the solvent and acid under vacuum.

    • Dissolve the deprotected intermediate and the target protein ligand in DMF.

    • Add the coupling reagents and base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Western Blot Protocol for Protein Degradation Assessment

This protocol describes the use of western blotting to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the this compound linker and targeted protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI_bound POI PROTAC->POI_bound POI Protein of Interest (e.g., BRD4, BTK, KRAS) POI->POI_bound E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ubiquitination Ubiquitination POI_bound->Ubiquitination Proximity-induced E3_bound->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub transfer Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H I Determine DC50 & Dmax H->I BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK-Targeting PROTAC PROTAC->BTK Induces Degradation BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription of Oncogenes (e.g., MYC) RNA_Pol_II->Transcription initiates Proliferation Cancer Cell Proliferation Transcription->Proliferation PROTAC BRD4-Targeting PROTAC PROTAC->BRD4 Induces Degradation KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS (G12C) RTK->KRAS activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation PROTAC KRAS G12C-Targeting PROTAC PROTAC->KRAS Induces Degradation

References

Unveiling the Hydrophilic Nature of MS-Peg8-thp: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of MS-Peg8-thp, a bifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophilicity of this molecule is paramount for optimizing drug solubility, improving pharmacokinetic profiles, and ensuring the efficacy of the final drug conjugate.

Core Concepts: The Molecular Basis of Hydrophilicity

The hydrophilicity of this compound is primarily dictated by its constituent parts: a polyethylene glycol (PEG) spacer and a tetrahydropyranyl (THP) protecting group. The "MS" designation in the name, as seen in products from suppliers like Targetmol, is part of the nomenclature for this particular PROTAC linker.[1]

  • Polyethylene Glycol (PEG): The PEG8 component, signifying eight repeating ethylene glycol units, is the principal contributor to the molecule's water-loving nature. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[2] Its hydrophilic character stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules, leading to enhanced aqueous solubility of the conjugated molecule.[3][4] The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[5]

  • Tetrahydropyranyl (THP): The THP group is a common and effective protecting group for hydroxyl functionalities in organic synthesis. While its primary role is to mask a reactive alcohol during a chemical transformation, the oxygen atom within the THP ring can also participate in hydrogen bonding, contributing to the overall solubility of the molecule.

Quantitative Analysis of Hydrophilicity

While specific experimental data for this compound is not extensively published, we can infer its hydrophilic properties from computational data of structurally similar molecules and the well-documented characteristics of its components. A closely related compound, THP-PEG8-THP, provides valuable insights into the anticipated quantitative measures of hydrophilicity.

ParameterValue (for THP-PEG8-THP)Significance for Hydrophilicity
Topological Polar Surface Area (TPSA) 101.53 ŲTPSA is a descriptor of the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen). A higher TPSA is generally correlated with increased hydrophilicity and better membrane permeability.
Calculated LogP (cLogP) 2.189LogP, the logarithm of the partition coefficient between octanol and water, is a measure of lipophilicity. A lower LogP value indicates higher hydrophilicity. The cLogP of 2.189 suggests a favorable hydrophilic character.

Experimental Protocol: Determination of Aqueous Solubility

To empirically determine the hydrophilicity of this compound, the Saturation Shake-Flask (SSF) method is a gold-standard approach for measuring its equilibrium solubility in an aqueous medium.

Objective: To determine the quantitative aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water (or a relevant buffer, e.g., PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

  • Analytical balance

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. This value represents the aqueous solubility of the compound.

Visualizing the Role of this compound in Drug Development

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

PEGylation_Effect cluster_0 Without PEGylation cluster_1 With PEGylation (e.g., using this compound) Drug Drug Renal_Clearance Rapid Renal Clearance Drug->Renal_Clearance Enzymatic_Degradation Enzymatic Degradation Drug->Enzymatic_Degradation PEG_Drug PEGylated Drug Increased_Half_Life Increased Plasma Half-Life PEG_Drug->Increased_Half_Life Reduced_Clearance Reduced Clearance PEG_Drug->Reduced_Clearance

Caption: The "stealth effect" of PEGylation on a therapeutic agent.

THP_Protection_Workflow Alcohol R-OH (Free Alcohol) Protected_Alcohol R-OTHP (Protected Alcohol) Alcohol->Protected_Alcohol Protection DHP Dihydropyran (DHP) + Acid Catalyst Final_Product R-OH (Deprotected Alcohol) Protected_Alcohol->Final_Product Deprotection Deprotection Aqueous Acid

Caption: Workflow for THP protection and deprotection of an alcohol.

PROTAC_Mechanism cluster_0 Complex Formation PROTAC PROTAC (containing this compound linker) Target_Protein Target Protein (for degradation) PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC molecule.

References

The Strategic Application of MS-Peg8-thp in Novel PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of target proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of MS-Peg8-thp, a polyethylene glycol (PEG)-based linker, for the development of novel PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that engages an E3 ligase, and a linker that connects these two moieties.[2][3][4] The linker is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and overall degradation efficiency.[5]

Among the various linker types, PEG linkers have gained prominence due to their advantageous physicochemical properties. The inclusion of a PEG chain, such as in this compound, can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for bioavailability. Furthermore, the flexibility and length of the PEG linker are key determinants in achieving an optimal orientation of the POI and E3 ligase for efficient ubiquitination.

This compound: A Profile

This compound is a PROTAC linker featuring an eight-unit polyethylene glycol chain. One terminus is functionalized with a methyl group (Ms), while the other is protected by a tetrahydropyranyl (THP) group. The PEG8 linker provides a balance of flexibility and length, which is often crucial for inducing a productive ternary complex. The THP group is a common protecting group for alcohols, stable under many reaction conditions but readily removable under acidic conditions, facilitating the modular synthesis of PROTACs.

Physicochemical Properties of PEG8-Containing PROTACs

The incorporation of a PEG8 linker influences several key physicochemical properties of a PROTAC molecule. The following table summarizes the general trends observed with increasing PEG linker length.

PropertyAlkyl LinkerPEG2 LinkerPEG4 LinkerPEG8 Linker (Projected)Reference
Molecular Weight ( g/mol ) ~786~832~919~1095
cLogP 4.23.52.8<2.8
Topological Polar Surface Area (Ų) 165.2174.5193.0>193.0
Hydrogen Bond Acceptors 11121418
Rotatable Bonds 18223046

Note: Data for the PEG8 linker is projected based on trends observed with shorter PEG chains. Actual values will vary depending on the specific warhead and E3 ligase ligand.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for quantifying this are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

Impact of Linker Length on Degradation Efficacy

The length of the PEG linker is a critical parameter that requires optimization for each target and E3 ligase pair.

TargetLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1 PEG4100>90
TBK1 PEG530>95
TBK1 PEG610>95
BTK PEG-basedVaries with lengthVaries with length

This table illustrates the general trend of how linker length can impact degradation potency. Optimal linker length is target-dependent.

Signaling Pathways and Experimental Workflows

The development and characterization of a PROTAC involve a series of well-defined experimental stages, from synthesis to cellular evaluation.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Synthetic Workflow for a PROTAC Utilizing this compound

The synthesis of a PROTAC is a modular process, allowing for the combination of different warheads, linkers, and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead POI Ligand (Warhead) with reactive handle Coupling1 Coupling Reaction 1 (e.g., Amidation, Click Chemistry) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand with reactive handle Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Linker_Syn Synthesis of This compound Linker Deprotection THP Deprotection (Acidic Conditions) Linker_Syn->Deprotection Deprotection->Coupling1 Intermediate Warhead-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: Modular workflow for the synthesis of a PROTAC.

Experimental Workflow for PROTAC Evaluation

A series of in vitro and cell-based assays are required to validate the efficacy and mechanism of action of a novel PROTAC.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Ternary_Assay Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Ub_Assay Ubiquitination Assay (e.g., Western Blot, In-vitro Ubiquitination Kit) Ternary_Assay->Ub_Assay Degradation_Assay Protein Degradation Assay (Western Blot for DC50/Dmax) Ub_Assay->Degradation_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay Downstream_Assay Downstream Functional Assays (e.g., Cell Viability, Phenotypic Screens) Degradation_Assay->Downstream_Assay

Caption: Stepwise workflow for the biological evaluation of a PROTAC.

Detailed Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC molecule.

Materials:

  • POI ligand with a suitable reactive handle (e.g., a carboxylic acid or amine)

  • E3 ligase ligand with a suitable reactive handle

  • This compound

  • Deprotection reagent (e.g., 2% TFA in CH2Cl2)

  • Coupling reagents (e.g., HATU, DIPEA for amidation)

  • Anhydrous solvents (e.g., DMF, CH2Cl2)

  • Purification supplies (e.g., HPLC, silica gel)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a suitable solvent (e.g., CH2Cl2).

    • Add the acidic deprotection reagent (e.g., 2% TFA in CH2Cl2) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the THP group is completely removed.

    • Quench the reaction and purify the deprotected linker.

  • Coupling of the Deprotected Linker to the POI Ligand:

    • Dissolve the POI ligand and the deprotected linker in an anhydrous solvent (e.g., DMF).

    • Add the coupling reagents (e.g., HATU and DIPEA).

    • Stir the reaction at room temperature until completion, monitored by LC-MS.

    • Purify the resulting POI-linker conjugate.

  • Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand:

    • Dissolve the POI-linker conjugate and the E3 ligase ligand in an anhydrous solvent.

    • Add the appropriate coupling reagents.

    • Stir the reaction until completion.

    • Purify the final PROTAC molecule by HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is for determining the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase (e.g., GST-tagged)

  • PROTAC compound

  • TR-FRET donor antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the purified POI, E3 ligase, and a serial dilution of the PROTAC compound.

    • Incubate at room temperature to allow for complex formation.

  • Detection:

    • Add the TR-FRET donor and acceptor antibodies.

    • Incubate to allow for antibody binding.

  • Measurement and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader.

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Materials:

  • Purified POI

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Anti-ubiquitin antibody for Western blot detection

Procedure:

  • Reaction Setup:

    • Combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the reaction buffer.

    • Add the PROTAC compound or vehicle control.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction and analyze the samples by Western blot.

    • Probe the membrane with an antibody against the POI to visualize a ladder of higher molecular weight bands, indicative of poly-ubiquitination. Alternatively, use an anti-ubiquitin antibody after immunoprecipitation of the target protein.

Conclusion

This compound represents a valuable tool in the armamentarium of PROTAC linkers. Its PEG8 backbone offers a favorable balance of solubility, flexibility, and length to facilitate the formation of a productive ternary complex. The modular nature of its synthesis, enabled by the THP protecting group, allows for its efficient incorporation into diverse PROTAC molecules. The systematic evaluation of PROTACs containing this linker, through the detailed experimental protocols provided in this guide, will empower researchers to rationally design and optimize novel protein degraders for a wide range of therapeutic targets.

References

An In-depth Technical Guide to MS-PEG8-THP: A Versatile Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methanesulfonyl-Polyethylene Glycol (8 units)-Tetrahydropyran (MS-PEG8-THP), a heterobifunctional linker increasingly employed in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its core properties, a detailed synthesis protocol, mechanisms of action, and experimental workflows for its application.

Introduction to Bifunctional Linkers in Drug Discovery

Bifunctional linkers are critical components in modern drug design, acting as molecular bridges that connect two or more distinct molecular entities. In the context of targeted therapies, these linkers covalently join a targeting moiety (e.g., an antibody or a small molecule ligand) to an effector molecule (e.g., a cytotoxic payload or an E3 ligase ligand). The nature of the linker—its length, flexibility, and chemical properties—is a crucial determinant of the final conjugate's stability, solubility, and overall efficacy.[1][][3] Polyethylene glycol (PEG) linkers are particularly favored due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of the resulting conjugate.[1][4]

This compound is a discrete PEG linker featuring two distinct functional groups: a terminal mesylate (Ms) group and a tetrahydropyran (THP)-protected hydroxyl group. This heterobifunctional design allows for sequential, controlled conjugation reactions, making it a valuable tool for the precise assembly of complex therapeutic agents.

Core Properties of this compound

The utility of this compound stems from the distinct reactivity of its terminal groups. The mesylate is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or hydroxyls. The THP ether serves as a stable protecting group for the terminal hydroxyl, which can be selectively removed under acidic conditions to allow for subsequent conjugation steps.

PropertyDescription
Structure CH₃SO₂O-(CH₂CH₂O)₈-O-THP
Functional Group 1 Mesylate (Ms)
Reactivity of Mesylate Excellent leaving group for nucleophilic substitution reactions.
Functional Group 2 THP-protected Hydroxyl (-O-THP)
Reactivity of THP-ether Stable to basic and nucleophilic conditions; cleaved under acidic conditions to reveal a primary alcohol.
PEG Core 8 ethylene glycol units, providing hydrophilicity and a defined spacer length.
Key Advantages Allows for sequential and site-specific conjugation; enhances solubility of the final conjugate.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound involves a two-step process starting from commercially available octaethylene glycol. The following protocol is a representative procedure based on established chemical transformations.

Step 1: Monoprotection of Octaethylene Glycol with a THP Group

This step involves the acid-catalyzed reaction of octaethylene glycol with 3,4-dihydro-2H-pyran (DHP) to form the THP ether at one of the terminal hydroxyl groups.

Experimental Protocol:

  • Dissolve octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of p-toluenesulfonic acid (PPTS) (e.g., 0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield HO-PEG8-O-THP.

Step 2: Mesylation of the Terminal Hydroxyl Group

The remaining free hydroxyl group is then converted to a mesylate.

Experimental Protocol:

  • Dissolve the purified HO-PEG8-O-THP (1 equivalent) in anhydrous DCM.

  • Add triethylamine (Et₃N) (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C.

  • Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain MS-PEG8-O-THP.

Synthesis Pathway of this compound

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Mesylation A HO-(PEG)8-OH B DHP, PPTS (cat.) A->B C HO-(PEG)8-O-THP B->C D HO-(PEG)8-O-THP E MsCl, Et3N D->E F MsO-(PEG)8-O-THP E->F

A two-step synthesis of this compound.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is ideally suited for the modular synthesis of PROTACs, which requires the assembly of a target protein ligand, an E3 ligase ligand, and the linker.

Mechanism of Action in PROTAC Assembly

The bifunctional nature of the linker allows for a two-step conjugation. First, the mesylate end can be reacted with a nucleophilic group on either the E3 ligase ligand or the target protein ligand. Following this initial conjugation, the THP group is removed under acidic conditions to reveal a hydroxyl group, which can then be activated and reacted with the second ligand.

PROTAC Assembly Logic

G A Ms-PEG8-O-THP C Ligand-NH-PEG8-O-THP A->C Nucleophilic Substitution B E3 Ligase Ligand (with -NH2) B->C E Ligand-NH-PEG8-OH C->E Deprotection D Acidic Deprotection D->E G Final PROTAC E->G Esterification/Amidation F Target Protein Ligand (with -COOH) F->G

Sequential conjugation using this compound.
Representative Experimental Protocol for PROTAC Synthesis

Step 1: Conjugation of the First Ligand

  • Dissolve the amine-containing E3 ligase ligand (1 equivalent) and MS-PEG8-O-THP (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature or gentle heating (e.g., 50°C) for 12-24 hours.

  • Monitor the formation of the conjugate by LC-MS.

  • Upon completion, purify the product using reverse-phase HPLC.

Step 2: Deprotection of the THP Group

  • Dissolve the purified conjugate from Step 1 in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the removal of the THP group by LC-MS.

  • Remove the solvents under reduced pressure to yield the deprotected intermediate.

Deprotection ConditionReagentsTypical Conditions
Mildly Acidic p-Toluenesulfonic acid (PPTS) in an alcohol solvent (e.g., EtOH)0°C to room temperature, 1-4 hours
Aqueous Acid Acetic acid/THF/WaterRoom temperature, 4-8 hours
Stronger Acid Trifluoroacetic acid (TFA) in DCM0°C to room temperature, 30-60 minutes

Step 3: Conjugation of the Second Ligand

  • Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the carboxylic acid-containing target protein ligand (1.2 equivalents) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.3 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final product by reverse-phase HPLC.

General Experimental Workflow

G A Step 1: Conjugate Ligand 1 (Nucleophilic Substitution) B Purification 1 (HPLC) A->B C Step 2: THP Deprotection (Acidic Conditions) B->C D Solvent Removal C->D E Step 3: Conjugate Ligand 2 (Amide/Ester Coupling) D->E F Final Purification (HPLC) E->F G Characterization (LC-MS, NMR) F->G

References

Methodological & Application

Application Notes and Protocols: Deprotection of the THP Group on MS-Peg8-thp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a common protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under neutral to basic conditions. In the context of complex molecules such as MS-Peg8-thp, a methanesulfonyl-functionalized polyethylene glycol (PEG) linker with a THP-protected terminal alcohol, the selective removal of the THP group is a critical step to unmask the hydroxyl group for subsequent conjugation or modification. This document provides detailed application notes and protocols for the acidic deprotection of the THP group from this compound.

Principle of THP Deprotection

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism. The acidic conditions protonate the ether oxygen of the THP group, making it a good leaving group. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized carbocation and the desired free alcohol. The reaction is typically carried out in the presence of a protic solvent, such as water or an alcohol, which then quenches the carbocation.[1]

Experimental Protocols

This section outlines two common protocols for the deprotection of the THP group from this compound, employing different acidic catalysts. The choice of protocol may depend on the scale of the reaction, the desired reaction time, and the lability of other functional groups in the molecule.

Protocol 1: Deprotection using Acetic Acid/THF/Water

This method employs a mild acidic condition, which is suitable for substrates that may be sensitive to stronger acids.

Materials:

  • This compound

  • Acetic Acid (AcOH), glacial

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a 3:1:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1 M.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by precipitation. For precipitation, dissolve the crude product in a minimal amount of dichloromethane and add it dropwise to a stirred, cold solution of diethyl ether. The deprotected product should precipitate out.

  • Collect the precipitate by filtration and dry under vacuum to yield the final product, MS-Peg8-OH.

Protocol 2: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol utilizes a stronger acid catalyst, which can lead to faster reaction times.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N) or a weak base for neutralization

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound in anhydrous methanol to a concentration of approximately 0.1 M.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or another suitable base to neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the product by flash column chromatography on silica gel or by precipitation from diethyl ether as described in Protocol 1.

  • Collect and dry the purified MS-Peg8-OH.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of the THP group.

ParameterProtocol 1 (AcOH/THF/H₂O)Protocol 2 (p-TsOH/MeOH)
Acid Catalyst Acetic Acidp-Toluenesulfonic acid
Solvent System THF/AcOH/H₂O (3:1:1 v/v/v)Methanol
Concentration of Substrate ~0.1 M~0.1 M
Catalyst Loading N/A (Solvent)0.1 equivalents
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Typical Reaction Time 4 - 16 hours1 - 4 hours
Work-up Neutralization with NaHCO₃, extractionNeutralization with Et₃N, evaporation
Purification Column Chromatography/PrecipitationColumn Chromatography/Precipitation

Mandatory Visualizations

Signaling Pathway of THP Deprotection

THP_Deprotection_Pathway cluster_reaction Acid-Catalyzed Hydrolysis MS_Peg8_THP MS-Peg8-O-THP Protonated_Ether MS-Peg8-O+(H)-THP MS_Peg8_THP->Protonated_Ether H+ (Acid Catalyst) Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation Cleavage Deprotected_Product MS-Peg8-OH Carbocation->Deprotected_Product H2O or ROH Byproduct 5-Hydroxypentanal Carbocation->Byproduct H2O

Caption: Acid-catalyzed deprotection of the THP group on this compound.

Experimental Workflow for THP Deprotection

Deprotection_Workflow start Start: this compound dissolve Dissolve in Solvent start->dissolve add_acid Add Acid Catalyst dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up/ Neutralization monitor->workup Reaction Complete extract Extraction workup->extract dry Dry and Concentrate extract->dry purify Purification (Chromatography/Precipitation) dry->purify product Final Product: MS-Peg8-OH purify->product

Caption: General experimental workflow for the deprotection of this compound.

Analytical Characterization

Successful deprotection can be confirmed by a combination of the following analytical techniques:

  • Thin Layer Chromatography (TLC): The deprotected product (MS-Peg8-OH) will have a lower Rf value (be more polar) than the starting material (this compound) on a silica gel plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the mass change corresponding to the loss of the THP group (mass of THP = 85.15 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic signals of the THP group (typically in the range of 1.5-1.9 ppm and 3.5-3.9 ppm, with a distinct signal for the anomeric proton around 4.6 ppm) will disappear upon deprotection. The appearance of a new hydroxyl proton signal (which may be broad and its chemical shift solvent-dependent) and a shift in the signals of the adjacent methylene group of the PEG chain can be observed.

    • ¹³C NMR: The signals corresponding to the carbons of the THP group will be absent in the spectrum of the deprotected product.

Troubleshooting and Potential Side Reactions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, slightly warming the reaction mixture, or using a stronger acid catalyst.

  • Degradation of the PEG chain: Prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to the degradation of the PEG chain. It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Formation of Byproducts: The primary byproduct of the reaction is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[2] These byproducts are typically removed during the work-up and purification steps.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively and efficiently deprotect the THP group on this compound, enabling the subsequent use of this versatile linker in their research and development endeavors.

References

Step-by-step guide to using MS-Peg8-thp in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing MS-PEG8-THP, a heterobifunctional linker, in bioconjugation applications. This linker is composed of a maleimide group for thiol-specific conjugation, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetrahydropyranyl (THP) protected hydroxyl group, which can be deprotected for subsequent modifications.

Core Concepts and Applications

This compound is a versatile tool for creating complex bioconjugates. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on molecules like cysteine residues in proteins or peptides, forming a stable thioether bond. This reaction is highly efficient under mild, near-neutral pH conditions.

The PEG8 spacer is a hydrophilic chain that can improve the solubility of the resulting conjugate and reduce the potential for aggregation. In therapeutic applications, PEGylation can also decrease immunogenicity and improve pharmacokinetic profiles.

The THP-protected hydroxyl group offers a latent reactive site. After the initial thiol conjugation, the THP group can be removed under acidic conditions to reveal a hydroxyl group. This newly available functional group can then be used for a second conjugation step, allowing for the creation of more complex or dual-functionalized biomolecules.

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): The maleimide can be used to attach the linker to a monoclonal antibody via cysteine residues. After deprotection, a cytotoxic drug can be conjugated to the hydroxyl group.

  • Protein Modification and Labeling: A protein can be modified with the linker, and after deprotection, a fluorescent dye, biotin, or another signaling molecule can be attached.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.

Quantitative Data Presentation

The efficiency of maleimide-based bioconjugation is influenced by several factors. The following tables summarize key quantitative parameters based on typical maleimide-PEG conjugation reactions. Note that optimal conditions should be determined empirically for each specific application.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1A molar excess of the maleimide-PEG linker is generally used to ensure efficient conjugation to the thiol-containing biomolecule.[1]
pH of Reaction Buffer 6.5 - 7.5This pH range is optimal for the specific reaction of maleimides with thiols while minimizing side reactions with other nucleophilic groups like amines.[2]
Reaction Time 2 - 4 hoursThe reaction can be performed at room temperature for 2-4 hours or overnight at 4°C.[1]
Biomolecule Concentration 1 - 10 mg/mLThe concentration of the protein or peptide to be conjugated should be maintained within this range.[3]
Quenching Agent 2-fold molar excessA small molecule thiol, such as N-acetylcysteine or L-cysteine, can be added to quench any unreacted maleimide groups at the end of the reaction.
THP Deprotection Parameter ConditionNotes
Reagent Acetic acid/THF/H₂O (4:2:1) or PPTS in EtOHMild acidic conditions are required for the removal of the THP protecting group.[4]
Temperature Room Temperature to 45°CThe deprotection reaction can often be carried out at room temperature, but gentle heating may be required for complete removal.
Reaction Time Varies (monitor by TLC or LC-MS)The time required for complete deprotection can vary depending on the substrate and specific conditions. The reaction progress should be monitored.

Experimental Protocols

Protocol 1: Thiol-Specific Bioconjugation with this compound

This protocol describes the conjugation of this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching solution: L-cysteine or N-acetylcysteine in conjugation buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-20 fold molar excess of TCEP is typically used. Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging into fresh, degassed conjugation buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the prepared biomolecule solution. The recommended molar ratio of linker to biomolecule is between 10:1 and 20:1.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect from light if any components are light-sensitive.

  • Quench the Reaction:

    • Add a 2-fold molar excess of the quenching solution (e.g., L-cysteine) relative to the initial amount of this compound to stop the reaction by consuming any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the size and properties of the bioconjugate.

  • Characterization:

    • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group from the this compound-conjugated biomolecule to reveal a free hydroxyl group.

Materials:

  • THP-protected bioconjugate from Protocol 1

  • Deprotection Reagent: Acetic acid, Tetrahydrofuran (THF), and Water in a 4:2:1 ratio, or Pyridinium p-toluenesulfonate (PPTS) in ethanol.

  • Neutralization Buffer: e.g., PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Deprotection Reaction:

    • Lyophilize or buffer exchange the purified THP-protected bioconjugate into a suitable buffer for the deprotection step, or use it directly if the storage buffer is compatible.

    • Add the deprotection reagent to the conjugate. The volume and concentration will depend on the amount of conjugate.

  • Incubation:

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 45°C) if necessary.

    • Monitor the progress of the deprotection reaction using an appropriate analytical method such as LC-MS to determine the disappearance of the starting material and the appearance of the deprotected product.

  • Neutralization and Purification:

    • Once the reaction is complete, neutralize the mixture by adding a neutralization buffer.

    • Purify the deprotected bioconjugate from the deprotection reagents and byproducts using size-exclusion chromatography or dialysis, exchanging into the desired final buffer.

  • Characterization:

    • Confirm the successful removal of the THP group by mass spectrometry. The deprotected conjugate is now ready for subsequent conjugation reactions targeting the newly formed hydroxyl group.

Mandatory Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Specific Conjugation cluster_step2 Step 2: THP Deprotection Biomolecule Thiol-Containing Biomolecule Conjugation Conjugation Reaction (pH 6.5-7.5) Biomolecule->Conjugation Linker This compound Linker->Conjugation Quenching Quenching Conjugation->Quenching Purification1 Purification (SEC/Dialysis) Quenching->Purification1 Conjugate1 THP-Protected Conjugate Purification1->Conjugate1 Deprotection Acidic Deprotection Conjugate1->Deprotection Purification2 Purification (SEC/Dialysis) Deprotection->Purification2 FinalConjugate Final Conjugate with Free Hydroxyl Purification2->FinalConjugate Logical_Relationship cluster_components This compound Components cluster_process Bioconjugation Process MS Maleimide (MS) Thiol-Reactive FirstConj First Conjugation (Thiol-Maleimide) MS->FirstConj enables PEG8 PEG8 Spacer Hydrophilic PEG8->FirstConj facilitates SecondConj Second Conjugation (Hydroxyl Reaction) PEG8->SecondConj facilitates THP THP Group Protected Hydroxyl Deprotection Deprotection (Acidic) THP->Deprotection allows for Deprotection->SecondConj enables

References

Application Notes and Protocols for MS-Peg8-thp in the Development of Kinase Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2][3] The choice of linker is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5]

MS-Peg8-thp is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule. The tetrahydropyran (THP) group serves as a protective group for a hydroxyl functionality, which can be deprotected to allow for further chemical modification and conjugation to either the kinase-targeting ligand or the E3 ligase ligand. This application note provides a comprehensive overview of the use of this compound in the development of kinase degraders, including detailed protocols for synthesis, in vitro evaluation, and data interpretation.

Signaling Pathways and Mechanism of Action

PROTACs targeting kinases operate by hijacking the ubiquitin-proteasome system to induce the degradation of a specific kinase. The general mechanism is depicted in the signaling pathway below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Kinase PROTAC (this compound linker) Ternary_Complex Ternary Complex (Kinase-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Kinase Target Kinase (POI) Kinase->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2-Ub Recycling Recycling Ternary_Complex->Recycling Ub_Kinase Ubiquitinated Kinase Ubiquitination->Ub_Kinase Poly-Ub chain Proteasome 26S Proteasome Ub_Kinase->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

PROTAC-mediated kinase degradation pathway.

Data Presentation

The efficacy of a kinase degrader is typically assessed by its ability to induce potent and selective degradation of the target kinase, leading to a desired biological outcome such as inhibition of cell proliferation. Key quantitative parameters include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize representative data for PROTACs targeting various kinases. While these examples do not exclusively use the this compound linker, they are illustrative of the data generated for PEG-containing kinase PROTACs.

Table 1: In Vitro Degradation of Kinases by PROTACs

PROTAC ExampleTarget KinaseE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
EGFR PROTACs
Compound 14EGFRDel19CRBNHCC8270.26191.2
MS39EGFRDel19VHLHCC-8275.0>95
MS154EGFRDel19CRBNHCC-82711>95
CDK6 PROTACs
CP-10CDK6CRBNMM.1S<100>90
MS140CDK4/6CRBNVariousPotent DegradationN/A
BTK PROTACs
MT802BTKCRBNMOLM-14~10>90
RC-1BTKCRBNMOLM-148-40>90

Table 2: Anti-proliferative Activity of Kinase PROTACs

PROTAC ExampleTarget KinaseCell LineIC50 (nM)Reference
EGFR PROTACs
P3EGFRL858R/T790MH1975203.01
P3EGFRdel19HCC8270.83
MS39EGFRDel19HCC-8278.1
MS154EGFRDel19HCC-82715
CDK6 PROTACs
CP-10CDK6MM.1S~100

Experimental Protocols

The development of a kinase degrader using an this compound linker involves a series of well-defined experimental steps, from chemical synthesis to cellular evaluation.

Protocol 1: General Synthesis of a Kinase PROTAC using a PEG8 Linker

This protocol outlines a general synthetic route for coupling a kinase inhibitor (POI ligand) and an E3 ligase ligand using a bifunctional PEG8 linker.

Synthesis_Workflow Start Start Materials: - Kinase Inhibitor (with reactive handle) - E3 Ligase Ligand (e.g., pomalidomide) - Bifunctional PEG8 Linker Step1 Step 1: Functionalization of Ligands (if necessary) Start->Step1 Step2 Step 2: First Coupling Reaction (e.g., Amide bond formation or Click Chemistry) Step1->Step2 Intermediate Purified Intermediate (Ligand-Linker) Step2->Intermediate Step3 Step 3: Second Coupling Reaction Intermediate->Step3 Purification Step 4: Final Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final Kinase PROTAC Purification->Final_PROTAC Characterization Step 5: Characterization (LC-MS, NMR) Final_PROTAC->Characterization End Ready for Biological Evaluation Characterization->End

General workflow for kinase PROTAC synthesis.

Materials:

  • Kinase inhibitor with a suitable functional group (e.g., amine, carboxylic acid, alkyne, or azide).

  • E3 ligase ligand (e.g., pomalidomide) with an orthogonal functional group.

  • Bifunctional PEG8 linker (e.g., NH2-PEG8-COOH, Azide-PEG8-NHS ester).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA).

  • For click chemistry: Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate).

  • Solvents (e.g., DMF, DMSO, DCM).

  • Purification supplies (e.g., HPLC).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the kinase inhibitor and the E3 ligase ligand possess orthogonal functional groups that can react with the bifunctional PEG8 linker.

  • First Coupling Reaction:

    • For Amide Bond Formation: Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG8-N3) in an appropriate solvent like DMF. Add coupling reagents such as HATU and DIPEA. Stir the reaction at room temperature until completion, monitoring by LC-MS. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

    • For Click Chemistry: If one of the ligands is functionalized with an alkyne and the linker with an azide, dissolve both components in a suitable solvent mixture (e.g., t-BuOH/H2O). Add a copper(I) catalyst. Stir at room temperature until completion and purify.

  • Second Coupling Reaction: Couple the purified ligand-linker intermediate with the second ligand using an appropriate coupling strategy (e.g., amide bond formation or click chemistry).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Protocol 2: Western Blot for Kinase Degradation

This protocol details the steps to quantify the degradation of a target kinase in cells treated with a PROTAC.

Materials:

  • Cell culture reagents.

  • Kinase PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target kinase.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the kinase PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target kinase band intensity to the loading control.

    • Calculate the percentage of kinase degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the effect of kinase degradation on cell proliferation.

Materials:

  • Cells of interest.

  • 96-well plates (clear for MTT assay, opaque for CellTiter-Glo®).

  • Kinase PROTAC compound.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase PROTAC in culture medium. Treat the cells with the different concentrations of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and record the luminescence.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a valuable tool for the construction of kinase-targeting PROTACs. The PEG component can confer favorable physicochemical properties, while the modular nature of PROTAC synthesis allows for the systematic optimization of the linker length and composition to achieve potent and selective degradation of the target kinase. The protocols provided herein offer a comprehensive guide for the synthesis and in vitro evaluation of kinase degraders, enabling researchers to advance the development of this promising therapeutic modality. The provided data, while not specific to this compound, serves as a benchmark for the expected performance of PEG-containing kinase PROTACs. Careful optimization of the warhead, E3 ligase ligand, and the linker is paramount to the successful development of a clinically viable kinase degrader.

References

Application Notes and Protocols for Coupling of Amine-Reactive PEG8 Linker to a Warhead Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of an amine-reactive, eight-unit polyethylene glycol (PEG) linker to a warhead ligand. Specifically, this protocol focuses on the use of a PEG derivative terminating in an N-hydroxysuccinimide (NHS) ester, a common amine-reactive functional group. This methodology is central to the development of various targeted therapeutics, including antibody-drug conjugates (ADCs) and PROTACs, where the PEG linker enhances solubility, stability, and pharmacokinetic properties of the final conjugate.[][2]

The protocol outlines the coupling of a generic NHS-PEG8-X linker, where 'X' represents a second functional group for subsequent conjugation, to a warhead ligand containing a primary amine. While the specific molecule "MS-Peg8-thp" was not explicitly detailed in available literature, the principles outlined here for NHS-ester reactions are broadly applicable. NHS esters react efficiently with primary amino groups (-NH2) in neutral to slightly basic conditions (pH 7.2-9.0) to form stable amide bonds.[3][4][5]

Data Presentation

Table 1: Reaction Conditions for NHS-PEG8 Coupling to an Amine-Containing Warhead

ParameterCondition 1: Organic SolventCondition 2: Aqueous Buffer
Solvent/Buffer Anhydrous DMF, DCM, DMSO, or THFPhosphate-buffered Saline (PBS)
pH Not applicable (Base added)7.4 - 9.0
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Not applicable
Molar Ratio (PEG:Warhead) 1:1 to 2:120-fold molar excess of PEG
Reaction Time 3 - 24 hours30 - 60 minutes at RT, or 2 hours on ice
Temperature Room TemperatureRoom Temperature or on ice
Monitoring LC-MS or TLCNot typically monitored in-process

Table 2: Purification Method Comparison for PEGylated Warhead Ligands

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient removal of unreacted small molecules.May not separate PEGylated product from PEG dimer.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Can separate PEGylation site isomers.PEG chains can shield charges, affecting separation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a good polishing step.PEG can bind to the media, leading to poor separation.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and purity.Requires organic solvents, may be harsh on some molecules.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Simple removal of unreacted PEG and buffer exchange.Not suitable for separating product from unreacted warhead.

Experimental Protocols

Protocol 1: Coupling in an Organic Solvent

This protocol is suitable for warhead ligands that are soluble in organic solvents.

Materials:

  • NHS-PEG8-X Linker

  • Amine-containing warhead ligand

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Nitrogen or Argon gas supply

  • Analytical balance

  • Syringes

  • Thin-Layer Chromatography (TLC) plates and developing chamber or LC-MS system

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Dissolution of Warhead: Slowly dissolve the amine-containing warhead ligand in an anhydrous organic solvent such as DMF or DMSO.

  • Addition of Base: Under continuous stirring, add a base such as TEA or DIPEA to the reaction mixture. The amount of base should be sufficient to deprotonate the primary amine of the warhead.

  • Addition of PEG Linker: Add the NHS-PEG8-X linker to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG linker to warhead is typically used, depending on the reaction kinetics.

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress should be monitored by LC-MS or TLC.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris to consume any unreacted NHS ester.

  • Purification: The final product can be isolated by standard organic synthesis workup and purified by column chromatography (e.g., silica gel) or preparative HPLC.

Protocol 2: Coupling in an Aqueous Buffer

This protocol is suitable for water-soluble warhead ligands.

Materials:

  • NHS-PEG8-X Linker

  • Amine-containing warhead ligand

  • Phosphate-buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., HEPES, Borate)

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the PEG linker

  • Reaction vessel (e.g., microcentrifuge tube or small vial)

  • Pipettes

  • Purification system (e.g., SEC, IEX, or RP-HPLC)

Procedure:

  • Important Considerations: The NHS-ester moiety readily hydrolyzes in aqueous solutions. Therefore, dissolve the NHS-PEG8-X linker immediately before use and do not prepare stock solutions for storage. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.

  • Dissolution of Warhead: Dissolve the amine-containing warhead ligand in the chosen reaction buffer (e.g., PBS, pH 7.4).

  • Dissolution of PEG Linker: Immediately before use, dissolve the NHS-PEG8-X linker in a small amount of water-miscible organic solvent such as DMSO or DMF.

  • Reaction: Add the dissolved NHS-PEG8-X linker solution to the warhead solution. A 20-fold molar excess of the PEG linker is often used to drive the reaction to completion. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain the solubility of the warhead.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove the unreacted PEG linker and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.

Mandatory Visualization

experimental_workflow_organic Experimental Workflow for Coupling in Organic Solvent prep Preparation of Glassware and Inert Atmosphere dissolve_warhead Dissolve Amine-Containing Warhead in Anhydrous Solvent prep->dissolve_warhead add_base Add Base (e.g., TEA, DIPEA) dissolve_warhead->add_base add_peg Add NHS-PEG8-X Linker add_base->add_peg react React for 3-24 hours at Room Temperature add_peg->react monitor Monitor Reaction by LC-MS or TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete purify Purify Product by Chromatography quench->purify

Caption: Workflow for coupling NHS-PEG8 to an amine-containing warhead in an organic solvent.

experimental_workflow_aqueous Experimental Workflow for Coupling in Aqueous Buffer dissolve_warhead Dissolve Amine-Containing Warhead in Amine-Free Buffer (pH 7.2-8.0) add_peg Add PEG Solution to Warhead Solution dissolve_warhead->add_peg dissolve_peg Immediately Dissolve NHS-PEG8-X in DMSO or DMF dissolve_peg->add_peg incubate Incubate for 30-60 min at RT or 2h on Ice add_peg->incubate purify Purify Product by Chromatography (SEC, IEX, or RP-HPLC) incubate->purify

Caption: Workflow for coupling NHS-PEG8 to an amine-containing warhead in an aqueous buffer.

signaling_pathway_concept Conceptual Pathway of a PEGylated Warhead Conjugate Targeting_Ligand Targeting Ligand PEG_Linker PEG8 Linker Targeting_Ligand->PEG_Linker Binding Binding to Cell Surface Receptor Targeting_Ligand->Binding Targets Warhead Warhead PEG_Linker->Warhead Target_Cell Target Cell Internalization Internalization Binding->Internalization Payload_Release Payload (Warhead) Release Internalization->Payload_Release Cellular_Effect Cellular Effect (e.g., Apoptosis) Payload_Release->Cellular_Effect

Caption: Conceptual pathway of a targeted drug conjugate utilizing a PEG linker.

References

Application Note: E3 Ligase Ligand Conjugation with MS-Peg8-thp for Proteolysis Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.[2][3]

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance solubility and provide flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[4] MS-Peg8-thp is a monodisperse PEG linker with eight ethylene glycol units, featuring a terminal functional group protected by a tetrahydropyranyl (thp) group. This application note provides detailed protocols for the conjugation of an E3 ligase ligand with this compound and the subsequent characterization and biological evaluation of the resulting PROTAC.

Data Presentation

The choice of linker significantly impacts the properties and efficacy of a PROTAC. The following tables summarize the influence of PEG linkers on key parameters.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs

PropertyShort PEG Linker (e.g., PEG2-4)Medium PEG Linker (e.g., PEG6-8)Long PEG Linker (e.g., PEG12+)Reference
Solubility Moderate ImprovementSignificant ImprovementHigh Improvement
Cell Permeability Variable, can be lowOften optimal, balances solubility and sizeCan decrease due to increased size and polarity
Calculated logP (cLogP) HigherModerateLower
Topological Polar Surface Area (TPSA) LowerModerateHigher

Note: The optimal PEG linker length is target-dependent and must be determined empirically.

Table 2: Representative Biological Activity of PROTACs with Varying PEG Linker Lengths

Target ProteinLinker LengthDC50 (nM)Dmax (%)Cell LineReference
Bromodomain-containing protein 4 (BRD4)PEG1>5000<20H661
Bromodomain-containing protein 4 (BRD4)PEG2>5000~30H661
Bromodomain-containing protein 4 (BRD4)PEG4<500>80H661
Estrogen Receptor α (ERα)12-atom chain~100~70MCF-7
Estrogen Receptor α (ERα)16-atom chain~10>90MCF-7

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is illustrative and compiled from various sources.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using an this compound linker.

Protocol 1: Conjugation of an E3 Ligase Ligand to this compound via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) to the deprotected amine of this compound.

Step 1: Deprotection of the THP group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane (DCM) and water.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a dilute solution of hydrochloric acid (HCl).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine or sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected MS-Peg8-OH.

Step 2: Conversion of the hydroxyl group to an amine

  • The hydroxyl group can be converted to an amine via a two-step process involving mesylation followed by substitution with an azide and subsequent reduction.

  • Alternatively, direct amination methods can be employed.

Step 3: Amide Coupling

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected and aminated MS-Peg8-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the E3 ligase ligand-Peg8-conjugate.

Protocol 2: Characterization of the Conjugate

1. LC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Detection: UV detection at a relevant wavelength and mass spectrometry to confirm the molecular weight of the conjugate.

2. NMR Analysis:

  • Dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the conjugate. The characteristic peaks of the PEG linker should be observable in the ¹H NMR spectrum.

Protocol 3: Synthesis of the Final PROTAC

The E3 ligase ligand-Peg8-conjugate can then be coupled to the POI ligand using appropriate chemistry, such as another amide bond formation or a click chemistry reaction if the components are functionalized with an alkyne and an azide.

Protocol 4: In Vitro Evaluation of the PROTAC

1. Western Blot for Protein Degradation:

  • Cell Culture: Plate cells expressing the target protein and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the DC50 and Dmax values.

2. Cellular Permeability Assay (Optional):

  • Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can be used to assess the ability of the PROTAC to cross cell membranes.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Conjugation E3 Ligand Conjugation with this compound Purification HPLC Purification Conjugation->Purification Characterization LC-MS & NMR Analysis Purification->Characterization PROTAC_Synthesis Final PROTAC Synthesis Characterization->PROTAC_Synthesis Final_Purification Final PROTAC Purification PROTAC_Synthesis->Final_Purification Cell_Treatment Cell Treatment with PROTAC Final_Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The this compound linker is a valuable tool for the development of PROTACs, offering a balance of hydrophilicity and length to facilitate the formation of a productive ternary complex. The provided protocols offer a comprehensive guide for the synthesis, characterization, and in vitro evaluation of PROTACs utilizing this linker. Successful protein degradation is dependent on the careful optimization of the entire PROTAC molecule, with the linker playing a pivotal role in achieving the desired therapeutic outcome.

References

Application Notes and Protocols for MS-Peg8-thp in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MS-Peg8-thp in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step in this process.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation. This compound is a PEG-based linker containing eight PEG units, which can be incorporated into PROTAC synthesis to connect the POI-binding and E3 ligase-binding moieties.

Data Presentation: Efficacy of PEG-Linked PROTACs

The efficacy of a PROTAC is primarily determined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum percentage of protein degradation achievable.

The following table summarizes representative quantitative data for PROTACs with PEG linkers of varying lengths, targeting different proteins in various cell lines. Note: This data is for illustrative purposes to demonstrate the typical performance of PEG-linked PROTACs and is not specific to PROTACs containing the this compound linker.

PROTAC (Linker)Target ProteinCell LineDC50 (nM)Dmax (%)
Representative PROTAC A (PEG4)BRD4HeLa25>90
Representative PROTAC B (PEG6)BTKRamos10~95
Representative PROTAC C (PEG8-like)KRAS G12CH35850>85
Representative PROTAC D (PEG12)ARVCaP5>95

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Determining DC50 and Dmax

This diagram outlines the key steps involved in a typical cell-based protein degradation assay to determine the potency and efficacy of a PROTAC.

Experimental_Workflow A 1. Cell Culture Seed cells in multi-well plates B 2. PROTAC Treatment Treat cells with a serial dilution of PROTAC for a defined time (e.g., 18-24h) A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting - SDS-PAGE - Transfer to membrane - Antibody incubation D->E F 6. Data Acquisition Image the Western blot E->F G 7. Data Analysis - Densitometry - Normalize to loading control - Calculate % degradation vs. vehicle F->G H 8. Curve Fitting Determine DC50 and Dmax values G->H

Caption: Workflow for determining PROTAC DC50 and Dmax.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol provides a detailed method for quantifying the degradation of a target protein in response to treatment with a PROTAC, such as one containing an this compound linker.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate the cells for a predetermined time, typically 18-24 hours.

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein lysate) to new tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

  • Western Blotting:

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • After probing for the target protein, the membrane can be stripped and re-probed for a loading control protein.

  • Data Acquisition and Analysis:

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

Protocol 2: In-Cell Western™ Assay for Higher Throughput Analysis

This protocol offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.

Materials:

  • Adherent cell line expressing the protein of interest

  • 96-well clear-bottom black plates

  • PROTAC stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (e.g., IRDye® 800CW)

  • A cell staining dye for normalization (e.g., CellTag™ 700 Stain)

  • Imaging system capable of reading fluorescent signals in 96-well plates (e.g., LI-COR® Odyssey® CLx)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC as described in Protocol 1.

  • Cell Fixation and Permeabilization:

    • After the treatment period, aspirate the medium and wash the cells with PBS.

    • Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.

    • Wash the plates three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

    • Wash the plates three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the plates five times with TBST.

    • Incubate the cells with the fluorescently labeled secondary antibody and the normalization stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the plates five times with TBST, protected from light.

  • Data Acquisition and Analysis:

    • Scan the plate using an appropriate imaging system to detect the fluorescent signals from the secondary antibody and the normalization stain.

    • Normalize the signal from the target protein to the signal from the cell stain for each well.

    • Calculate the percentage of protein remaining relative to the vehicle control and determine the DC50 and Dmax as described in Protocol 1.

Conclusion

The use of PEG linkers, such as this compound, is a valuable strategy in the design of effective PROTACs. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers and drug developers to characterize the cell-based activity of novel PROTACs. By systematically determining key parameters like DC50 and Dmax, the potency and efficacy of these next-generation therapeutics can be rigorously evaluated and optimized.

References

Application Notes and Protocols for the Analytical Characterization of MS-Peg8-thp Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for target degradation.[3]

This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing the MS-Peg8-thp linker. This linker is composed of a methanesulfonyl (MS) group, an eight-unit polyethylene glycol (PEG8) chain, and a tetrahydropyran (THP) group. The PEG component enhances solubility and provides flexibility, while the MS and THP groups can be utilized in the synthesis and conjugation of the PROTAC molecule. A thorough analytical characterization is crucial to ensure the identity, purity, and functionality of these complex molecules.

Physicochemical and Structural Characterization

A comprehensive analysis of the physicochemical and structural properties of the this compound containing PROTAC is the foundational step in its characterization. This involves confirming its molecular weight, elucidating its structure, and assessing its purity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Application Note: High-resolution mass spectrometry (HRMS) is indispensable for confirming the exact molecular weight of the synthesized PROTAC. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for assessing the purity of the PROTAC and identifying any potential impurities or degradation products. The PEG8 chain in the linker may lead to a distribution of ions in the mass spectrum, which should be carefully analyzed.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • LC System: A UPLC™ or HPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-2000.

    • Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the theoretical mass. Analyze the chromatogram for purity and identify any additional peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of the PROTAC molecule. Both 1H and 13C NMR should be performed to verify the chemical structure of the warhead, the E3 ligase ligand, and the this compound linker. 2D NMR techniques like COSY and HSQC can be employed for more complex structures. The signals corresponding to the PEG8 chain will appear as a characteristic repeating pattern in the 1H NMR spectrum.

Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire 1H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire 13C NMR spectra.

  • Data Analysis:

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding atoms in the molecule.

    • Confirm the presence of the characteristic signals for the MS, PEG8, and THP components of the linker.

Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for target degradation. Several biophysical techniques can be used to characterize the binding affinities and kinetics of these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Application Note: SPR is a label-free technique that allows for the real-time monitoring of binding events. It can be used to determine the binding affinities (KD) and kinetics (kon and koff) of the PROTAC to both the POI and the E3 ligase individually, as well as the formation of the ternary complex.

Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Immobilize the POI or the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

    • Regenerate the sensor surface between injections.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of the PROTAC and the second protein partner over the immobilized protein.

    • Alternatively, inject the second protein partner over the sensor surface saturated with the PROTAC.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters and binding affinities.

In Vitro and Cellular Characterization of PROTAC Activity

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

Western Blotting for Target Protein Degradation

Application Note: Western blotting is a widely used technique to qualitatively and semi-quantitatively assess the degradation of the target protein in cells treated with the PROTAC. A dose- and time-dependent decrease in the target protein levels is indicative of successful PROTAC-mediated degradation.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for different time points.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

  • Detection and Analysis: Detect the signal using a chemiluminescence or fluorescence imager. Quantify the band intensities to determine the percentage of protein degradation.

Quantitative Data Summary

The following tables provide a representative summary of the kind of quantitative data that should be generated during the characterization of an this compound containing PROTAC. The data presented here is for a hypothetical PROTAC targeting BRD4 for degradation via the CRBN E3 ligase.

Table 1: Physicochemical and Structural Characterization Data

ParameterResult
Molecular Formula C60H75N9O16S
Theoretical Mass (M+H)+ 1234.50 Da
Observed Mass (M+H)+ 1234.52 Da
Purity (LC-MS) >98%
1H NMR Conforms to structure
13C NMR Conforms to structure

Table 2: Biophysical Characterization of Binding Affinities

InteractionTechniqueBinding Affinity (KD)
PROTAC to BRD4 SPR50 nM
PROTAC to CRBN SPR250 nM
Ternary Complex (BRD4-PROTAC-CRBN) SPR10 nM

Table 3: Cellular Characterization of Protein Degradation

Cell LineTreatment TimeDC50 (Degradation)Dmax (Maximum Degradation)
HEK293 24 hours100 nM>95%
MV4-11 24 hours50 nM>90%

Visualizations

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Diagram 2: Analytical Workflow for PROTAC Characterization

PROTAC_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Start Synthesized this compound PROTAC Step1 Physicochemical & Structural Characterization Start->Step1 MS LC-MS/MS (MW, Purity) Step1->MS NMR NMR (Structure) Step1->NMR Step2 Biophysical Characterization SPR SPR (Binding Affinity, Kinetics) Step2->SPR Step3 In Vitro & Cellular Characterization WB Western Blot (Protein Degradation) Step3->WB End Characterized PROTAC MS->Step2 NMR->Step2 SPR->Step3 WB->End

Caption: A typical analytical workflow for PROTAC characterization.

Diagram 3: BRD4 Degradation Signaling Pathway

BRD4_Degradation PROTAC BRD4 PROTAC Ternary BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary BRD4 BRD4 BRD4->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb Ub Ub Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

References

Application Notes and Protocols for Solid-Phase PROTAC Synthesis using MS-PEG8-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide control over the spatial arrangement of the two ligands, which is crucial for productive ternary complex formation. The MS-PEG8-THP linker, a polyethylene glycol chain of eight ethylene glycol units with a methoxy start and a tetrahydropyran (THP) protected terminal hydroxyl group, offers a balance of hydrophilicity and length suitable for many PROTAC applications.

Solid-phase synthesis provides a streamlined and efficient approach for the rapid assembly of PROTAC libraries. This methodology simplifies purification by immobilizing one of the PROTAC components on a solid support, allowing for the use of excess reagents to drive reactions to completion and easy removal of byproducts through simple washing steps.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols

This section provides a representative protocol for the solid-phase synthesis of a PROTAC using a THP-protected PEG8 linker. The synthesis commences with the immobilization of an E3 ligase ligand (exemplified by pomalidomide) onto a solid support, followed by linker attachment, and finally, coupling of the POI ligand.

Protocol 1: Immobilization of E3 Ligase Ligand on Solid Support
  • Resin Swelling: Swell aminomethylated polystyrene resin (100-200 mesh, ~1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Ligand Coupling:

    • Prepare a solution of a carboxylic acid-functionalized pomalidomide derivative (3 equivalents relative to resin loading), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).

  • Drying: Dry the resin under vacuum.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free amines, indicating successful coupling.

Protocol 2: Attachment of this compound Linker
  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF for 30 minutes.

  • Linker Coupling:

    • To the resin, add a solution of the carboxylic acid derivative of this compound (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Deprotection of the THP Group
  • Acidic Treatment: Suspend the resin in a solution of 2% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.

  • Neutralization: Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x).

  • Washing: Wash the resin again with DCM (3x).

Protocol 4: Coupling of the POI Ligand
  • POI Ligand Activation:

    • In a separate flask, dissolve the POI ligand containing a carboxylic acid functional group (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Stir the solution at room temperature for 15 minutes.

  • Coupling Reaction: Add the activated POI ligand solution to the resin from Protocol 3.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage and Purification of the Final PROTAC
  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

  • Purification: Purify the crude PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and may vary depending on the specific ligands, linker, and reaction conditions used.[1][2]

Table 1: Synthesis and Purification Summary

StepParameterValue RangeAnalytical Method
E3 Ligand LoadingResin Loading Efficiency0.4 - 0.6 mmol/gUV-Vis Spectroscopy
Linker CouplingCoupling Efficiency>90%Kaiser Test
POI Ligand CouplingCoupling Efficiency>85%Kaiser Test
Final ProductCrude Purity65-80%Analytical HPLC
Final ProductPurified Yield10-25%Mass Measurement
Final ProductFinal Purity>95%Analytical HPLC

Table 2: Characterization of a Representative PEG8-based PROTAC

ParameterExpected ValueObserved ValueMethod
Molecular WeightVaries based on ligandsConforms to expected massLC-MS
¹H NMRConforms to structureConforms to structureNMR Spectroscopy
HPLC Retention TimeVariesConsistent peakAnalytical HPLC
DC50 (Degradation)Varies (Target Dependent)e.g., 10-100 nMWestern Blot/Immunoassay
Dmax (Degradation)Varies (Target Dependent)e.g., >80%Western Blot/Immunoassay

Visualizations

Experimental Workflow: Solid-Phase PROTAC Synthesis

SPPS_Workflow start Start: Aminomethyl Resin swell1 1. Resin Swelling (DMF) start->swell1 couple_e3 2. E3 Ligand Coupling (Pomalidomide-COOH, HATU, DIPEA) swell1->couple_e3 wash1 Wash (DMF, DCM, MeOH) couple_e3->wash1 swell2 3. Resin Swelling (DMF) wash1->swell2 couple_linker 4. Linker Attachment (MS-PEG8(THP)-COOH, HATU, DIPEA) swell2->couple_linker wash2 Wash (DMF, DCM, MeOH) couple_linker->wash2 deprotect 5. THP Deprotection (TFA/DCM) wash2->deprotect neutralize Neutralize & Wash (DIPEA/DCM) deprotect->neutralize couple_poi 6. POI Ligand Coupling (POI-COOH, HATU, DIPEA) neutralize->couple_poi wash3 Wash (DMF, DCM, MeOH) couple_poi->wash3 cleave 7. Cleavage from Resin (TFA/TIS/H2O) wash3->cleave purify 8. Purification (RP-HPLC) cleave->purify characterize 9. Characterization (LC-MS, NMR) purify->characterize end Final PROTAC characterize->end

Caption: Step-by-step workflow for the solid-phase synthesis of a PROTAC molecule.

References

Application Notes & Protocols: MS-Peg8-thp in In Vitro Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to MS-Peg8-thp

This compound is a high-purity, heterobifunctional linker designed for advanced applications in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.

The structure of this compound consists of three key components:

  • MS (Mesylate Group): A methanesulfonyl group that acts as an excellent leaving group, providing a reactive site for facile conjugation to a nucleophilic functional group (e.g., an amine or hydroxyl group) on a target protein ligand.

  • Peg8 (Polyethylene Glycol, 8 units): An eight-unit polyethylene glycol spacer. The PEG chain enhances the solubility and bioavailability of the final PROTAC molecule and provides a flexible linker of a defined length to optimally position the two ends of the PROTAC for ternary complex formation.[1][2][3][4][5]

  • thp (Tetrahydropyranyl Group): A robust protecting group for the terminal hydroxyl group of the PEG linker. This allows for selective deprotection and subsequent conjugation to a second ligand, such as one that binds an E3 ubiquitin ligase (e.g., VHL or Cereblon ligands).

The strategic design of this compound enables a sequential and controlled synthesis of complex molecules like PROTACs, making it an invaluable tool for researchers developing novel targeted protein degraders.

Principle Application: PROTAC Synthesis

The primary application of this compound is in the modular synthesis of PROTACs. The synthesis typically follows a two-step conjugation process, leveraging the differential reactivity of the mesylate and the protected hydroxyl groups. This allows for the precise coupling of a target protein ligand (warhead) and an E3 ligase ligand.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using this compound.

G A Target Protein Ligand (Warhead) with Nucleophile C Intermediate 1 (Ligand-Peg8-thp) A->C Step 1: Conjugation B This compound B->C D Acidic Deprotection C->D E Intermediate 2 (Ligand-Peg8-OH) D->E G Final PROTAC Molecule E->G Step 2: Conjugation F E3 Ligase Ligand (e.g., VHL/CRBN) with Coupling Partner F->G

Caption: PROTAC synthesis workflow using this compound linker.

In Vitro Evaluation of PROTACs

Once a PROTAC is synthesized using this compound, a series of in vitro assays are essential to characterize its biological activity. These assays confirm the PROTAC's ability to bind its targets, form a productive ternary complex, and induce the degradation of the target protein in a cellular context.

The diagram below illustrates the mechanism of action of a PROTAC, which forms the basis for the subsequent experimental protocols.

cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary Binds PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

References

Troubleshooting & Optimization

Troubleshooting low yield in MS-Peg8-thp conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MS-Peg8-thp conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, particularly in the synthesis of PROTACs and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

This compound is a heterobifunctional PROTAC linker.[1] Its components are:

  • MS : This is the reactive group for conjugation to your protein of interest. In the context of bioconjugation, "MS" most commonly refers to a Maleimide group, which selectively reacts with thiol (sulfhydryl) groups on cysteine residues.

  • Peg8 : This is a hydrophilic polyethylene glycol spacer with eight repeating ethylene glycol units. PEG linkers are known to improve the solubility and pharmacokinetic properties of the final conjugate.[2][3]

  • thp : This is a Tetrahydropyranyl protecting group. It masks a hydroxyl group on the other end of the linker. This hydroxyl group can be deprotected under acidic conditions to allow for the subsequent conjugation of the second component of your PROTAC, typically an E3 ligase ligand.[2][4]

Q2: My conjugation yield between my thiol-containing protein and this compound is low. What are the potential causes?

Low conjugation yield in a maleimide-thiol reaction can be attributed to several factors. Here are the most common issues and how to address them:

  • Oxidized Thiols : The thiol groups on your protein's cysteine residues may have formed disulfide bonds and are therefore unavailable for conjugation.

    • Solution : Pre-treat your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the presence of free thiols. It is crucial to remove the excess reducing agent before adding the maleimide linker, which can be done using a desalting column.

  • Incorrect pH of the Reaction Buffer : The efficiency of the maleimide-thiol reaction is pH-dependent.

    • Solution : Maintain a reaction pH between 6.5 and 7.5 for optimal thiol selectivity. At a pH below 6.5, the reaction rate will be significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine residues).

  • Hydrolysis of the Maleimide Group : The maleimide group can be hydrolyzed, rendering it unreactive. This is more likely to occur at a higher pH and over longer reaction times.

    • Solution : Prepare the this compound solution immediately before use. Avoid prolonged storage of the linker in aqueous solutions.

  • Competing Nucleophiles in the Buffer : Buffers containing primary amines (e.g., Tris) or other thiols will compete with your target protein for reaction with the maleimide group.

    • Solution : Use a non-amine, non-thiol containing buffer such as phosphate-buffered saline (PBS).

  • Steric Hindrance : If the cysteine residue is in a sterically hindered location on the protein, the accessibility of the maleimide group may be limited.

    • Solution : Consider using a longer PEG linker if available, or re-engineering the protein to place the cysteine in a more accessible location.

Q3: I am having trouble with the THP deprotection step. What are the recommended conditions?

The THP (tetrahydropyranyl) group is an acetal that is stable under basic conditions but can be removed under acidic conditions to reveal a hydroxyl group.

  • Recommended Deprotection Conditions : Mild acidic conditions are typically sufficient for THP deprotection. Common reagents include:

    • Acetic acid in a mixture of THF and water.

    • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol.

    • Trifluoroacetic acid (TFA) at low concentrations (e.g., 2%) in a solvent like dichloromethane (CH2Cl2).

  • Troubleshooting Deprotection :

    • Incomplete Deprotection : If you observe incomplete removal of the THP group, you can slightly increase the reaction time or the concentration of the acid. However, be cautious as harsh acidic conditions can potentially damage your protein conjugate.

    • Degradation of the Conjugate : If you suspect that the acidic conditions are degrading your conjugate, use milder conditions such as PPTS, which is less acidic than TsOH or TFA.

Q4: After conjugation, my protein-linker conjugate has poor solubility. What can I do?

While the Peg8 linker is designed to enhance solubility, issues can still arise, especially if the conjugated molecule is large or hydrophobic.

  • Optimize the Conjugation Ratio : Over-conjugation can lead to changes in the protein's properties and potentially cause aggregation. Perform a titration experiment to find the optimal molar ratio of the linker to the protein that provides sufficient labeling without causing precipitation.

  • Buffer Composition : Ensure that the buffer used for the final conjugate is optimal for its stability. This may require screening different pH values and excipients.

  • Purity of the Conjugate : Impurities from the reaction mixture can sometimes contribute to solubility issues. Ensure that the purification method (e.g., size-exclusion chromatography, dialysis) is effective in removing unreacted linker and other small molecules.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the two key steps in using this compound. Note that optimal conditions may vary depending on the specific protein and other molecules involved.

ParameterMaleimide-Thiol ConjugationTHP Deprotection
pH 6.5 - 7.54.0 - 5.0
Buffer Phosphate-buffered saline (PBS) or HEPESAcetic acid/THF/H2O, or PPTS in Ethanol
Molar Ratio 10-20 fold molar excess of linker over proteinN/A
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 1-4 hours at RT; Overnight at 4°C1-6 hours

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation :

    • Dissolve the thiol-containing protein in a suitable conjugation buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing thiols or has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

  • Linker Preparation :

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the conjugation buffer.

  • Conjugation Reaction :

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional) :

    • To stop the reaction, you can add a small molecule thiol like L-cysteine to a final concentration of 10-20 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification :

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and other reagents.

Protocol 2: Deprotection of the THP Group
  • Solvent Exchange :

    • If necessary, exchange the buffer of the purified conjugate to one compatible with the acidic deprotection conditions.

  • Acidic Treatment :

    • Add the acidic reagent (e.g., bring the solution to pH 4-5 with acetic acid, or add PPTS).

    • Incubate at room temperature for 1-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Neutralization and Purification :

    • Once the deprotection is complete, neutralize the reaction mixture with a suitable base.

    • Purify the deprotected conjugate using SEC or dialysis to remove the acid and the cleaved THP group.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Deprotection a Thiol-containing Protein b Reduce with TCEP (if needed) a->b c Remove excess TCEP b->c e React Protein + Linker (pH 6.5-7.5) c->e d Dissolve this compound d->e f Purify Conjugate (SEC/Dialysis) e->f g Acidic Treatment (e.g., PPTS) f->g h Purify Final Product g->h

Caption: Experimental workflow for this compound conjugation and deprotection.

troubleshooting_low_yield start Low Conjugation Yield q1 Are thiols on protein reduced? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction pH between 6.5-7.5? a1_yes->q2 s1 Pre-treat with TCEP and purify. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the buffer free of amines/thiols? a2_yes->q3 s2 Adjust pH of the buffer. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was the linker solution freshly prepared? a3_yes->q4 s3 Use a non-interfering buffer (e.g., PBS). a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Prepare linker solution immediately before use. a4_no->s4

Caption: Troubleshooting decision tree for low yield in maleimide-thiol conjugation.

References

Technical Support Center: Optimizing Reaction Conditions for MS-Peg8-THP Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of MS-Peg8-THP.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind THP deprotection?

The tetrahydropyranyl (THP) group is an acetal used to protect hydroxyl groups. Its removal, or deprotection, is typically achieved under acidic conditions.[1] The mechanism involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. This carbocation is then quenched by a nucleophile, such as water or an alcohol solvent.

Q2: Why is the choice of acidic catalyst important for this compound deprotection?

The choice and concentration of the acidic catalyst are critical to ensure efficient removal of the THP group while preserving the integrity of the maleimide sulfide (MS) and PEG8 moieties. Strong acids can lead to side reactions, while acids that are too weak may result in incomplete deprotection.

Q3: How does the maleimide group influence the choice of deprotection and workup conditions?

The maleimide group is sensitive to pH. It is generally stable under acidic to neutral conditions (pH 6.5-7.5) but is susceptible to hydrolysis at pH values above 7.5.[2][3] Therefore, acidic conditions used for THP deprotection are compatible with the maleimide group. However, it is crucial to avoid basic conditions during the reaction workup to prevent maleimide ring-opening.

Q4: What are some common acidic reagents used for THP deprotection?

Commonly used acidic reagents for THP deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS).[4][5] The choice of reagent depends on the substrate's sensitivity and the desired reaction kinetics.

Q5: Can I monitor the progress of the deprotection reaction?

Yes, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the deprotected product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid catalyst concentration or activity. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Steric hindrance around the THP-protected hydroxyl group.1. Increase the concentration of the acid catalyst incrementally. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Increase the reaction temperature in small increments (e.g., to 40-50°C). 4. Switch to a stronger acid catalyst (e.g., from PPTS to TsOH or a low concentration of TFA).
Side Product Formation (e.g., degradation of the maleimide) 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Prolonged exposure to acidic conditions. 4. Basic conditions during workup.1. Use a milder acid (e.g., PPTS or acetic acid) or decrease the concentration of the strong acid. 2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Ensure the workup is performed under neutral or slightly acidic conditions. Avoid basic washes (e.g., sodium bicarbonate).
Low Recovery of Deprotected Product 1. Solubility issues of the PEGylated product during workup and extraction. 2. Adsorption of the product onto silica gel during purification.1. Use a suitable solvent system for extraction that accounts for the polarity of the PEG chain. 2. If using column chromatography, consider using a different stationary phase or deactivating the silica gel with a small amount of a polar solvent or triethylamine in the eluent (if the maleimide is not sensitive to it under these conditions).
Formation of Diastereomers The introduction of the THP group creates a new stereocenter, which can lead to diastereomers.This is an inherent characteristic of the THP protecting group. The diastereomers may or may not be separable by chromatography. If diastereomeric purity is critical, consider using an alternative protecting group that does not introduce a new chiral center.

Data Presentation

Table 1: Comparison of Common Acidic Conditions for THP Deprotection

Acid Catalyst Typical Concentration Solvent Temperature Typical Reaction Time Remarks
Acetic Acid80% aqueous solutionAcetic Acid/THF/H₂ORoom Temp. to 45°C4 - 24 hMild conditions, suitable for sensitive substrates. May require longer reaction times.
PPTS (Pyridinium p-toluenesulfonate)Catalytic amount (e.g., 0.1 eq)Methanol, EthanolRoom Temp. to 55°C2 - 16 hMild and selective. Good for acid-sensitive molecules.
p-TsOH (p-Toluenesulfonic acid)Catalytic to stoichiometric amountMethanol, Dichloromethane0°C to Room Temp.1 - 6 hMore acidic than PPTS, leading to faster deprotection.
TFA (Trifluoroacetic acid)1-10% (v/v)Dichloromethane, Water0°C to Room Temp.0.5 - 2 hStrong acid, effective for rapid deprotection. Requires careful control of concentration to avoid side reactions.
HCl3M solution in MethanolMethanolRoom Temp. to 50°C1 - 4 hEffective and readily available.

Experimental Protocols

Protocol 1: Mild Deprotection using Pyridinium p-toluenesulfonate (PPTS)

  • Dissolve the this compound substrate in ethanol or methanol (e.g., 0.1 M concentration).

  • Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature or warm to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Protocol 2: Rapid Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the this compound substrate in a mixture of dichloromethane and water (e.g., 9:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 2-5% (v/v) dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a neutral buffer (e.g., phosphate buffer, pH 7) or by diluting with a larger volume of organic solvent and washing with water. Avoid basic washes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

THP_Deprotection_Workflow cluster_start Start cluster_reaction Deprotection Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_workup Workup & Purification cluster_end End cluster_troubleshooting Troubleshooting start This compound Substrate reaction Acidic Deprotection (e.g., PPTS in EtOH or TFA in DCM/H2O) start->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring is_complete Is Reaction Complete? monitoring->is_complete workup Neutral/Slightly Acidic Workup is_complete->workup Yes troubleshoot Adjust Conditions: - Increase time/temp - Change acid is_complete->troubleshoot No purification Column Chromatography workup->purification product Deprotected MS-Peg8-OH purification->product troubleshoot->reaction

Caption: Experimental workflow for this compound deprotection.

THP_Deprotection_Troubleshooting cluster_incomplete Incomplete Deprotection cluster_side_products Side Product Formation cluster_low_yield Low Yield start Problem Encountered incomplete Incomplete Reaction start->incomplete side_products Maleimide Degradation or Other Side Products start->side_products low_yield Poor Product Recovery start->low_yield solution_incomplete Increase Reaction Time Increase Temperature Increase Acid Concentration Use Stronger Acid incomplete->solution_incomplete Solution solution_side_products Decrease Acid Concentration Use Milder Acid Lower Temperature Ensure Neutral Workup side_products->solution_side_products Solution solution_low_yield Optimize Extraction Solvents Modify Purification Method (e.g., different stationary phase) low_yield->solution_low_yield Solution

Caption: Troubleshooting guide for this compound deprotection.

References

Technical Support Center: Overcoming Solubility Issues with MS-Peg8-thp PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering solubility challenges with MS-Peg8-thp PROTACs. Proteolysis Targeting Chimeras (PROTACs) often possess high molecular weights and complex structures, leading to poor aqueous solubility which can impede experimental success.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are this compound PROTACs and why do they have solubility issues?

A1: An "this compound" PROTAC likely refers to a PROTAC molecule synthesized with a linker containing an eight-unit polyethylene glycol (PEG8) chain, and a tetrahydropyran (THP) group, which may be part of the linker or one of the ligands. PROTACs, in general, are large molecules that often fall "beyond the rule of 5" (bRo5), predisposing them to low aqueous solubility and poor permeability.[2][] The PEG linker is hydrophilic and is often incorporated to improve the PROTAC's water solubility and cell permeability. However, the overall solubility is a complex interplay between the target-binding warhead, the E3 ligase ligand, and the linker itself. High lipophilicity and molecular weight are primary drivers of poor solubility.

Q2: My PROTAC precipitated out of my aqueous buffer. What are the immediate troubleshooting steps?

A2: If you observe precipitation, consider the following immediate actions:

  • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your experimental system.

  • Check DMSO Stock Concentration: Highly concentrated stock solutions in DMSO can cause the compound to crash out when diluted into an aqueous buffer. Consider lowering the stock concentration.

  • Adjust Final DMSO Concentration: The final percentage of DMSO in your aqueous solution can be critical. While many cell-based assays tolerate up to 0.5% DMSO, sometimes increasing this slightly (e.g., to 1%) can maintain solubility without inducing significant toxicity. Always run a vehicle control with the same final DMSO concentration.

  • Sonication: Briefly sonicating the final solution can sometimes help dissolve small precipitates, but this may not result in a thermodynamically stable solution over the long term.

Q3: How does the PEG8 linker specifically influence the PROTAC's properties?

A3: The PEG linker is a critical component that influences several properties:

  • Solubility: PEG linkers are hydrophilic and are generally used to increase the water solubility of a PROTAC molecule.

  • Permeability: By affecting solubility and conformational flexibility, the PEG linker also impacts cell permeability.

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for degradation efficiency. An excessively long linker can sometimes decrease potency.

Q4: Can I predict the solubility of my PROTAC before synthesis?

A4: While computational tools exist, predicting solubility for complex molecules like PROTACs is challenging. Standard prediction models developed for small molecules often fail for bRo5 compounds. Lipophilicity (logP or BRlogD) and topological polar surface area (TPSA) are key descriptors that correlate with PROTAC solubility, but experimental validation is crucial.

Troubleshooting Guide

This section provides a systematic approach to addressing and resolving solubility problems.

Issue: Poor Aqueous Solubility Leading to Inconsistent Assay Results

If you suspect poor solubility is causing variability in your experiments, a systematic approach involving formulation and solvent optimization is necessary.

Step 1: Quantify Solubility

Before attempting to improve solubility, it's essential to measure it. A kinetic solubility assay is a rapid and common method used in early drug discovery.

Step 2: Implement Formulation and Solvent Strategies

Based on the measured solubility, various strategies can be employed to improve it. The following table summarizes common approaches and their expected impact.

StrategyDescriptionTypical Concentration/UsePotential Impact on SolubilityReference
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer.5-10% Ethanol, PEG400, or other biocompatible solvents.Can significantly increase solubility by reducing the polarity of the solvent system.General Knowledge
pH Adjustment If the PROTAC has ionizable groups (acidic or basic), adjusting the pH of the buffer away from its isoelectric point can increase solubility.Adjust pH of buffer (e.g., from 7.4 to 6.5 or 8.0).Highly effective for ionizable compounds.General Knowledge
Formulation Agents Using excipients to create more stable formulations.1-2% (w/v) Solutol HS 15, Kolliphor EL, or cyclodextrins.Can create micelles or complexes that encapsulate the PROTAC, enhancing apparent solubility.
Amorphous Solid Dispersions (ASDs) For in vivo studies, formulating the PROTAC as an ASD can overcome low solubility and improve oral bioavailability.Formulated with polymers like HPMCAS or Eudragit®.Significantly boosts aqueous solubility by preventing crystallization.
Biorelevant Media Simulating in vivo conditions can reveal higher solubility than in simple buffers.Use FaSSIF or FeSSIF media for solubility testing.PROTACs often show improved solubility in these media, which contain bile salts and lipids.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of a PROTAC by measuring light scattering from precipitated particles.

Materials:

  • 10 mM PROTAC stock solution in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • Nephelometer.

Procedure:

  • Prepare Stock Solution: Ensure the 10 mM PROTAC stock in DMSO is fully dissolved.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into wells of a 96-well plate. Create a serial dilution of the stock in DMSO for a concentration curve.

  • Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve the desired final PROTAC concentrations (final DMSO concentration will be 2%).

  • Mix and Incubate: Mix the plate on a shaker for 5 minutes. Incubate at room temperature for 2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The point at which light scattering significantly increases above the baseline indicates the solubility limit.

Diagrams and Workflows

Troubleshooting Workflow for PROTAC Solubility Issues

The following diagram outlines a logical workflow for diagnosing and solving solubility challenges during your experiments.

G start Poor Solubility Observed (Precipitation, Inconsistent Data) q_stock Is 100% DMSO stock solution clear? start->q_stock remake_stock Remake Stock Solution (Use fresh DMSO, sonicate) q_stock->remake_stock No quant_sol Quantify Solubility (Nephelometry or HPLC-based assay) q_stock->quant_sol Yes remake_stock->q_stock is_sol_low Is Solubility < Target Conc.? quant_sol->is_sol_low optimize_formulation Optimize Formulation is_sol_low->optimize_formulation Yes end_ok Proceed with Experiment is_sol_low->end_ok No co_solvent Add Co-solvents (e.g., 5% PEG400) optimize_formulation->co_solvent adjust_ph Adjust Buffer pH optimize_formulation->adjust_ph use_excipients Use Excipients (e.g., Cyclodextrin) optimize_formulation->use_excipients retest Re-test Solubility and Assay Performance co_solvent->retest adjust_ph->retest use_excipients->retest retest->end_ok Success end_fail Consider Resynthesis/ Structural Modification retest->end_fail Failure

Caption: A flowchart for troubleshooting PROTAC solubility problems.

Molecular Factors Influencing PROTAC Solubility

This diagram illustrates the key components of a PROTAC and how their physicochemical properties contribute to overall solubility.

G protac PROTAC Molecule warhead Target Warhead Ligand protac->warhead linker Linker (e.g., PEG8) protac->linker e3_ligand E3 Ligase Ligand protac->e3_ligand solubility Overall Aqueous Solubility warhead->solubility linker->solubility e3_ligand->solubility lipophilicity Lipophilicity (logP) - Major negative impact solubility->lipophilicity polarity Polarity (TPSA) - Positive impact solubility->polarity h_bonds Intramolecular H-Bonds - Can decrease solubility solubility->h_bonds

Caption: Key molecular components affecting PROTAC solubility.

References

Technical Support Center: Synthesis of MS-PEG8-THP Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of MS-PEG8-THP linkers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What does "this compound" stand for, and what is its general structure?

A1: "this compound" refers to a heterobifunctional crosslinker. While the exact composition can vary, a common interpretation is:

  • MS: Often denotes a Maleimide-Succinimide or a related thiol-reactive group like a Maleimide, and a Succinimidyl (like N-hydroxysuccinimide, NHS) ester for reaction with amines. For the purpose of this guide, we will primarily address Maleimide (for thiol reactivity) and NHS esters (for amine reactivity) as the "MS" component.

  • PEG8: Represents a polyethylene glycol spacer with eight repeating ethylene glycol units. This spacer enhances solubility and provides distance between the conjugated molecules.[1]

  • THP: Stands for Tetrahydropyran, a protecting group for hydroxyl (-OH) functional groups.[2][3]

Q2: What are the primary applications of this compound linkers?

A2: These linkers are commonly used in bioconjugation and drug delivery.[4] They facilitate the connection of two different molecules, such as a drug payload to an antibody in an Antibody-Drug Conjugate (ADC), or a targeting ligand to a nanoparticle. The "MS" end allows for covalent bonding to proteins or other biomolecules, while the THP-protected end can be deprotected to reveal a hydroxyl group for further modification.

Troubleshooting Guide

Section 1: THP Protection of PEG8-Diol

This section addresses common issues when protecting the hydroxyl groups of octaethylene glycol (PEG8-diol) with tetrahydropyran (THP).

Q1: I am observing a complex mixture of products in my NMR after the THP protection step. What is the likely cause?

A1: A primary pitfall of using the THP protecting group is the creation of a new stereocenter upon reaction with an alcohol. This results in the formation of diastereomers, which can complicate NMR spectra and make purification challenging.[3]

Q2: My THP protection reaction is showing low yield. What are some common causes and solutions?

A2: Low yields in THP protection can stem from several factors. Below is a table summarizing potential causes and recommended actions.

Potential Cause Troubleshooting Recommendation
Insufficient Acid Catalyst Ensure an adequate catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)) is used.
Moisture in the Reaction Use anhydrous solvents (like dichloromethane, DCM) and reagents. Moisture can hydrolyze the intermediate oxonium ion.
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider adding more dihydropyran (DHP).
Degradation of Starting Material Use a milder acid catalyst like PPTS, especially if your molecule is sensitive to strong acids.

Experimental Protocol: THP Protection of Octaethylene Glycol

  • Materials: Octaethylene glycol (PEG8-diol), 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Anhydrous Dichloromethane (DCM).

  • Methodology:

    • Dissolve octaethylene glycol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of PPTS to the solution.

    • Add DHP (typically 2.2 to 2.5 equivalents) dropwise to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

    • Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).

    • Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude product using silica gel column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification PEG8_diol Octaethylene Glycol (PEG8-Diol) Quench Quench with NaHCO3 PEG8_diol->Quench DHP Dihydropyran (DHP) DHP->Quench Catalyst Acid Catalyst (e.g., PPTS) Catalyst->Quench Solvent Anhydrous DCM Solvent->Quench Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Quench Temperature 0°C to Room Temp Temperature->Quench Extract Extract with DCM Quench->Extract Reaction Mixture Purify Column Chromatography Extract->Purify Crude Product Product THP-PEG8-THP Purify->Product Purified Product

Section 2: Introduction of the Maleimide Functional Group

This section covers common issues when functionalizing the THP-protected PEG8 linker with a maleimide group. This typically involves converting a terminal hydroxyl group to an amine, followed by reaction with a maleimide-containing reagent.

Q1: My maleimide group appears to be hydrolyzing during synthesis or workup. How can I prevent this?

A1: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH. To minimize this side reaction, perform the synthesis and workup under slightly acidic to neutral conditions (pH 6.5-7.5) and avoid prolonged exposure to aqueous environments.

Q2: The reaction of my amine-terminated PEG linker with a maleimide reagent is giving a poor yield. What could be the problem?

A2: Several factors can contribute to low yields in maleimide conjugation. The table below outlines common issues and their solutions.

Potential Cause Troubleshooting Recommendation
Incorrect pH The reaction between a maleimide and a thiol is most efficient at pH 6.5-7.5. At pH values above 7.5, maleimides can also react with primary amines, leading to a loss of chemoselectivity.
Hydrolyzed Maleimide Reagent Always use fresh, high-purity maleimide reagents. Prepare solutions immediately before use, as maleimides can hydrolyze in solution.
Oxidized Thiols (if applicable) If you are conjugating to a thiol-containing molecule, ensure the thiols are reduced and free. Consider a pre-reduction step with a reagent like TCEP.
Insufficient Molar Excess Use a sufficient molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.

Q3: My final Maleimide-PEG conjugate is unstable in storage. Why is this happening?

A3: The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction, especially in the presence of other thiols. For long-term stability, it is crucial to store the conjugate in a thiol-free environment, lyophilized, and at low temperatures (-20°C or below).

G Start Maleimide-PEG Conjugate Problem Observed Instability/ Loss of Payload Start->Problem Cause1 Retro-Michael Reaction (Thiol Exchange) Problem->Cause1 Cause2 Maleimide Ring Hydrolysis Problem->Cause2 Solution1 Store in Thiol-Free Buffer Lyophilize for Storage Cause1->Solution1 Mitigate with Solution2 Control pH during synthesis/storage (pH 6.5-7.5) Cause2->Solution2 Mitigate with

Section 3: Introduction of the NHS Ester Functional Group

This section addresses challenges related to creating an N-hydroxysuccinimide (NHS) ester on the THP-protected PEG8 linker, typically by activating a terminal carboxylic acid.

Q1: My NHS ester activation reaction is failing, and I only recover the starting carboxylic acid. What went wrong?

A1: The most common reason for a failed NHS ester activation is the presence of moisture. NHS esters are highly susceptible to hydrolysis.

Troubleshooting Steps:

  • Use Anhydrous Conditions: All solvents (e.g., DMF, DCM) and reagents must be strictly anhydrous.

  • Fresh Reagents: Use fresh N-hydroxysuccinimide and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Prepare Fresh: Dissolve the PEG-NHS ester reagent immediately before use. Do not prepare stock solutions for storage.

Q2: During the conjugation of my PEG-NHS ester to a protein, I am getting very low labeling efficiency. What are the possible reasons?

A2: Low conjugation efficiency with NHS esters can be due to several factors related to the reaction conditions and the protein itself.

Potential Cause Troubleshooting Recommendation
Competing Amines in Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. Use phosphate or bicarbonate buffers instead.
Incorrect pH The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 9. Lower pH can significantly slow down the reaction rate.
Hydrolyzed NHS Ester If the NHS ester was exposed to moisture or stored in solution, it may have hydrolyzed. Always use freshly prepared NHS ester solutions.
Insufficient Molar Excess For dilute protein solutions, a higher molar excess of the PEG-NHS ester is required to achieve a good level of labeling. A 20-fold molar excess is a common starting point.

Experimental Protocol: NHS Ester Activation of a PEG8-Carboxylic Acid

  • Materials: THP-PEG8-COOH, N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous DMF or DCM.

  • Methodology:

    • Dissolve the THP-PEG8-COOH linker in anhydrous DMF or DCM under an inert atmosphere.

    • Add NHS (typically 1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction for the formation of the NHS ester.

    • Use the activated NHS ester solution immediately for conjugation without aqueous workup.

Section 4: Deprotection of the THP Group

Q1: What are the best conditions for removing the THP protecting group without affecting other functional groups like a maleimide or NHS ester?

A1: THP groups are removed under acidic conditions. However, both maleimide and NHS ester groups have limited stability in strong acids. Therefore, mild acidic conditions are required.

Recommended Deprotection Conditions:

  • Mild Acid: A mixture of acetic acid/THF/H₂O (e.g., in a 4:2:1 ratio) at room temperature or slightly elevated temperatures (e.g., 45°C) is a common method.

  • Catalytic Acid in Alcohol: Using a catalytic amount of an acid like PPTS or TsOH in an alcohol solvent (e.g., ethanol or methanol) can also be effective. Be aware that if other esters are present, transesterification can be a side reaction.

Q2: My deprotection reaction is incomplete, or it is leading to decomposition of my linker. What should I do?

A2: Finding the right balance for THP deprotection is key.

Problem Troubleshooting Recommendation
Incomplete Deprotection Increase the reaction time or temperature slightly. Alternatively, a slightly stronger, yet still mild, acidic condition could be tested (e.g., 2% TFA in DCM).
Decomposition of Linker This suggests the conditions are too harsh. Switch to a milder catalyst (e.g., from TsOH to PPTS), lower the reaction temperature, or shorten the reaction time.

Purification and Analysis Summary

Effective purification is critical to obtaining a high-quality linker. The choice of method depends on the properties of the intermediates and the final product.

Purification Method Application in Linker Synthesis Key Considerations
Silica Gel Chromatography Primary method for purifying organic-soluble intermediates like THP-protected PEGs.Can be challenging due to the polar nature of PEG.
Size Exclusion Chromatography (SEC) Useful for separating PEGylated molecules from smaller impurities.May not effectively separate diastereomers or molecules of very similar size.
Ion-Exchange Chromatography (IEX) Can separate molecules based on charge, useful for purifying intermediates with acidic or basic handles.Requires the molecule to be charged at a suitable pH.
Dialysis / Ultrafiltration Effective for removing small molecule impurities (salts, unreacted reagents) from larger PEG linkers.The molecular weight cutoff of the membrane must be chosen carefully.

References

Technical Support Center: Enhancing the Stability of PROTACs Containing MS-Peg8-thp Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with PROTACs incorporating an MS-Peg8-thp linker.

FAQs and Troubleshooting Guides

This section addresses common issues related to the stability of PROTACs featuring an this compound linker, offering potential causes and actionable solutions.

Q1: My PROTAC containing an this compound linker shows good in vitro potency but poor in vivo efficacy. What are the potential stability issues?

A1: A discrepancy between in vitro and in vivo results often points to metabolic instability of the PROTAC. The this compound linker, while offering desirable solubility and length, contains motifs susceptible to degradation in a biological environment.

Potential Causes:

  • Acid-Catalyzed Hydrolysis of the Tetrahydropyran (THP) Ether: The THP group is an acid-labile protecting group.[1][2] It can be cleaved under mildly acidic conditions, such as those found in certain cellular compartments (e.g., lysosomes) or in acidic microenvironments in vivo, leading to the inactivation of the PROTAC.[3][4] The hydrolysis of a THP ether regenerates the alcohol from which it was formed and 5-hydroxypentanal.[5]

  • Enzymatic Degradation of the PEG Linker: The polyethylene glycol (PEG) chain is susceptible to oxidative metabolism, primarily through cytochrome P450 (CYP) enzymes. This can lead to O-dealkylation reactions, resulting in the cleavage of the linker and generation of inactive metabolites.

  • Instability of the "MS" Moiety: Assuming "MS" refers to a mesylate group, it can be susceptible to nucleophilic attack in a biological environment, leading to linker cleavage.

Troubleshooting Strategies:

  • Investigate Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the rate of degradation.

  • Identify Metabolites: Utilize LC-MS/MS to identify the metabolites of your PROTAC. This will help pinpoint the specific site of degradation within the this compound linker.

  • Modify the Linker:

    • Replace the THP group: Consider replacing the acid-sensitive THP ether with a more stable protecting group if that functionality is required, or ideally, design the final PROTAC without the need for a protecting group at that position.

    • Introduce Rigidity: Incorporate rigid moieties such as piperazine or triazole rings into the PEG chain to shield it from metabolic enzymes.

    • Optimize Linker Length: Systematically vary the length of the PEG chain, as this can influence the formation of a stable ternary complex and impact metabolic stability.

Q2: I am observing high variability in my experimental results. Could this be related to the stability of my PROTAC in different experimental media?

A2: Yes, the stability of your PROTAC in various buffers and media can significantly impact the reproducibility of your results.

Potential Causes:

  • pH of the Medium: As mentioned, the THP ether is sensitive to acidic pH. If the pH of your cell culture medium or assay buffer is slightly acidic, it could lead to the degradation of your PROTAC over time.

  • Enzymatic Activity in Serum: If you are using medium supplemented with serum, esterases and other enzymes present in the serum could potentially cleave parts of your PROTAC linker.

Troubleshooting Strategies:

  • Monitor pH: Regularly check and maintain the pH of your experimental buffers and media.

  • Assess Stability in Media: Incubate your PROTAC in the relevant experimental media (with and without serum) for the duration of your experiment and analyze for degradation by LC-MS/MS.

  • Use Heat-Inactivated Serum: If serum-induced degradation is suspected, consider using heat-inactivated serum to denature degradative enzymes.

Q3: My PROTAC appears to be inactive in cellular assays. How can I determine if this is due to poor stability or other factors like low permeability?

A3: Inactivity in cellular assays can stem from several factors, including poor cell permeability, inability to form a stable ternary complex, or rapid intracellular degradation.

Troubleshooting Strategies:

  • Assess Cell Permeability: Perform a Caco-2 permeability assay to evaluate the ability of your PROTAC to cross cell membranes. PROTACs, being large molecules, often exhibit low passive permeability.

  • Confirm Target Engagement in Cells: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that your PROTAC is engaging with the target protein and the E3 ligase inside the cell.

  • Evaluate Intracellular Stability: Develop an LC-MS/MS method to quantify the intracellular concentration of your PROTAC over time. This will help determine if the compound is being rapidly metabolized within the cell.

Quantitative Data Summary

The following tables provide a summary of how different linker characteristics can influence the properties and performance of PROTACs.

Table 1: Impact of Linker Composition on Physicochemical Properties and Stability

Linker TypePredominant CharacteristicEffect on SolubilityMetabolic StabilityReference(s)
Alkyl Chains Hydrophobic, FlexibleLowGenerally Moderate
PEG Chains Hydrophilic, FlexibleHighCan be low (susceptible to oxidation)
Rigid Linkers (e.g., Piperazine, Phenyl) Conformationally RestrictedVariableGenerally High

Table 2: Comparative Degradation Efficacy of PROTACs with Different Linkers

Target - E3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
BRD4 - VHLPEG1218>95
BRD4 - VHLAlkyl/Ether< 12No degradation-
AR - CRBNFlexible (PEG)-Exhibited degradation-
AR - CRBNRigid (Disubstituted Phenyl)-No degradation-

Note: DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.

Experimental Protocols

Detailed methodologies for key experiments to assess the stability of your PROTAC are provided below.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and protein precipitation)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of your PROTAC in phosphate buffer.

  • In a 96-well plate, add the HLM and the PROTAC working solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent PROTAC at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell® plates (24-well)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC stock solution

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 18-22 days to form a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • To assess apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To assess basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Visualizations

The following diagrams illustrate key concepts and workflows related to PROTAC stability.

PROTAC_Degradation_Pathway cluster_instability Potential Instability Points cluster_metabolites Resulting Fragments PROTAC PROTAC (this compound) Acid_Hydrolysis Acid-Catalyzed Hydrolysis (THP) PROTAC->Acid_Hydrolysis Low pH Enzymatic_Degradation Enzymatic Degradation (PEG Chain) PROTAC->Enzymatic_Degradation CYP Enzymes Nucleophilic_Attack Nucleophilic Attack (MS group) PROTAC->Nucleophilic_Attack Nucleophiles Inactive_Metabolites Inactive Metabolites Acid_Hydrolysis->Inactive_Metabolites Enzymatic_Degradation->Inactive_Metabolites Nucleophilic_Attack->Inactive_Metabolites

Caption: Potential degradation pathways of a PROTAC containing an this compound linker.

Stability_Workflow Start PROTAC with Suspected Instability In_Vitro_Stability In Vitro Stability Assays (Microsomes, Plasma) Start->In_Vitro_Stability Permeability Cell Permeability Assay (e.g., Caco-2) Start->Permeability Stable Stable? In_Vitro_Stability->Stable Permeable Permeable? Permeability->Permeable Metabolite_ID Metabolite Identification (LC-MS/MS) Identify_Soft_Spot Identify Metabolic 'Soft Spot' Metabolite_ID->Identify_Soft_Spot Stable->Permeability Yes Stable->Metabolite_ID No End Proceed with Optimized PROTAC Permeable->End Yes End2 Re-design for Permeability Permeable->End2 No Optimize_Linker Rational Linker Optimization Identify_Soft_Spot->Optimize_Linker Optimize_Linker->Start Re-test

Caption: Experimental workflow for troubleshooting PROTAC stability and permeability.

References

How to avoid side reactions with MS-Peg8-thp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS-Peg8-thp. Our goal is to help you mitigate side reactions and ensure the successful application of this heterobifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive components?

This compound is a heterobifunctional crosslinker. Its structure consists of three key components:

  • MS (Mesyl or Methanesulfonyl): This is a good leaving group that readily reacts with nucleophiles such as amines (-NH2) and thiols (-SH) through nucleophilic substitution. This end of the molecule is typically used for conjugation to proteins, peptides, or other biomolecules.

  • Peg8 (Octaethylene glycol): A hydrophilic polyethylene glycol spacer that enhances the solubility of the conjugate and provides spatial separation between the conjugated molecules.[1]

  • THP (Tetrahydropyranyl): This is a protecting group for a terminal hydroxyl group.[2][3] It is stable under basic and nucleophilic conditions but can be removed under acidic conditions to reveal the hydroxyl group for subsequent reactions.[2][3]

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions can be categorized based on the reactive group involved:

  • Reactions at the Mesyl Group:

    • Hydrolysis: The mesyl group can be hydrolyzed to a hydroxyl group in the presence of water, especially at non-optimal pH, rendering the linker inactive for conjugation.

    • Reaction with unintended nucleophiles: Buffers or other molecules in the reaction mixture containing nucleophilic functional groups (e.g., Tris buffer) can compete with the target molecule for reaction with the mesyl group.

  • Reactions involving the THP Group:

    • Premature deprotection: Exposure to acidic conditions can lead to the unintended cleavage of the THP group, exposing the hydroxyl group which might interfere with the intended reaction scheme.

    • Incomplete deprotection: If the deprotection step is a part of your workflow, incomplete removal of the THP group will result in a heterogeneous product mixture.

  • General Side Reactions:

    • Aggregation: While the PEG chain improves solubility, conjugation of hydrophobic molecules can still lead to aggregation.

    • Formation of diastereomers: The THP group introduces a chiral center, which can lead to the formation of diastereomers if the molecule it is attached to is also chiral. This can complicate purification and analysis.

Q3: How can I avoid hydrolysis of the mesyl group?

To minimize hydrolysis, it is crucial to control the reaction conditions. Perform the conjugation reaction in an anhydrous aprotic solvent if your biomolecule is stable under these conditions. If aqueous buffers are necessary, use a pH range of 7.2-8.0 and keep the reaction time as short as possible. Lowering the temperature can also help to reduce the rate of hydrolysis.

Q4: What are the recommended conditions for THP group deprotection?

The THP group is typically removed under mildly acidic conditions. Common reagents and conditions are summarized in the table below. The choice of acid and reaction conditions should be tailored to the stability of your conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the mesyl group.- Ensure anhydrous reaction conditions where possible.- Optimize reaction pH (7.2-8.0) and temperature (4-25 °C).- Use fresh, high-purity this compound.
Reaction with non-target nucleophiles (e.g., Tris buffer).- Use non-nucleophilic buffers such as PBS or HEPES.
Steric hindrance on the target molecule.- Increase the molar excess of this compound.- Extend the reaction time.
Heterogeneous Product Mixture Incomplete THP deprotection.- Optimize deprotection conditions (see table below).- Increase the concentration of the acid or the reaction time.- Purify the product using chromatography (e.g., HPLC, SEC).
Premature THP deprotection.- Avoid acidic conditions during the conjugation and purification steps.- Ensure all buffers are at a neutral or slightly basic pH.
Formation of diastereomers due to the THP group.- Use analytical techniques with sufficient resolution (e.g., chiral chromatography) to separate diastereomers.- If possible, consider alternative protecting groups that do not introduce a chiral center.
Conjugate Aggregation The conjugated molecule is highly hydrophobic.- Increase the length of the PEG chain if possible (using a different linker).- Optimize buffer conditions (e.g., add solubilizing agents like arginine).
Unexpected Molecular Weight in Mass Spectrometry Hydrolysis of the mesyl group.- The observed mass will be lower than the expected conjugate mass. Confirm by analyzing the unreacted linker.
Premature THP deprotection.- The observed mass will be lower due to the loss of the THP group.

Data Presentation

Table 1: Recommended Conditions for THP Deprotection

Reagent Solvent Temperature (°C) Typical Reaction Time Notes
Acetic Acid (80%)Water25-451-4 hoursMild conditions, suitable for many sensitive molecules.
Trifluoroacetic Acid (TFA) (1-10%)Dichloromethane (DCM)0-2515-60 minutesStronger acid, faster deprotection. May not be suitable for acid-labile conjugates.
p-Toluenesulfonic acid (p-TsOH) (catalytic)Methanol or Ethanol251-3 hoursEffective for transacetalization.
Pyridinium p-toluenesulfonate (PPTS) (catalytic)Dichloromethane (DCM) or Ethanol252-6 hoursMilder alternative to p-TsOH.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Coupling
  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve this compound in an anhydrous aprotic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved this compound to the protein solution. The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: THP Deprotection
  • Conjugate Preparation: Exchange the purified conjugate from Protocol 1 into an appropriate solvent for deprotection (e.g., DCM for TFA deprotection or an aqueous buffer for acetic acid deprotection).

  • Deprotection Reaction: Add the selected acid (see Table 1) to the conjugate solution. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to determine the optimal reaction time.

  • Neutralization: Quench the reaction by neutralizing the acid with a suitable base (e.g., triethylamine for TFA in DCM or a phosphate buffer for aqueous reactions).

  • Final Purification: Purify the deprotected conjugate using SEC or dialysis to remove the acid and byproducts.

Visualizations

G Figure 1: this compound Reaction Scheme MS_Peg8_thp This compound Conjugate Biomolecule-Peg8-thp MS_Peg8_thp->Conjugate Conjugation Nucleophile Biomolecule (e.g., Protein-NH2) Nucleophile->Conjugate Final_Conjugate Biomolecule-Peg8-OH Conjugate->Final_Conjugate THP Deprotection Acid Acidic Conditions (e.g., TFA) Acid->Final_Conjugate

Figure 1: General workflow for conjugation and deprotection using this compound.

G Figure 2: Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Linker Check Linker Integrity (e.g., by LC-MS) Start->Check_Linker Check_Conditions Review Reaction Conditions Start->Check_Conditions Linker_OK Linker is Intact Check_Linker->Linker_OK Linker_Degraded Linker is Hydrolyzed Check_Linker->Linker_Degraded Buffer_Issue Buffer Contains Nucleophiles? Check_Conditions->Buffer_Issue pH_Issue pH Optimal? (7.2-8.0) Check_Conditions->pH_Issue Steric_Hindrance Possible Steric Hindrance? Check_Conditions->Steric_Hindrance Use_New_Linker Use Fresh Linker Linker_Degraded->Use_New_Linker Buffer_OK No Buffer_Issue->Buffer_OK No Buffer_Bad Yes Buffer_Issue->Buffer_Bad Yes pH_OK Yes pH_Issue->pH_OK Yes pH_Bad No pH_Issue->pH_Bad No Steric_OK No Steric_Hindrance->Steric_OK No Steric_Bad Yes Steric_Hindrance->Steric_Bad Yes Change_Buffer Switch to non-nucleophilic buffer (e.g., PBS, HEPES) Buffer_Bad->Change_Buffer Adjust_pH Adjust pH pH_Bad->Adjust_pH Increase_Excess Increase Molar Excess of Linker and/or Reaction Time Steric_Bad->Increase_Excess

Figure 2: A decision tree for troubleshooting low yield in conjugation reactions.

G Figure 3: Signaling Pathway of Side Reactions MS_Peg8_thp This compound Inactive_Linker HO-Peg8-thp (Inactive Linker) MS_Peg8_thp->Inactive_Linker Mesyl Hydrolysis Capped_Linker Tris-Peg8-thp (Capped Linker) MS_Peg8_thp->Capped_Linker Reaction with Buffer Premature_Deprotection MS-Peg8-OH (Prematurely Deprotected) MS_Peg8_thp->Premature_Deprotection Premature THP Cleavage H2O Water (Hydrolysis) H2O->Inactive_Linker Non_Target_Nuc Non-Target Nucleophile (e.g., Tris) Non_Target_Nuc->Capped_Linker Acid Stray Acid Acid->Premature_Deprotection

Figure 3: Potential side reactions leading to inactive or undesired products.

References

Technical Support Center: MS-Peg8-thp Linker Optimization for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing MS-Peg8-thp linker length in the formation of ternary complexes for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] This is achieved through three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker that connects them. The this compound linker is a polyethylene glycol (PEG)-based linker that serves this crucial role. Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the necessary precursor to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Q2: What are the advantages of using a PEG-based linker like this compound?

PEG linkers are widely used in PROTAC design for several reasons:[3]

  • Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule, which can be beneficial for both in vitro assays and in vivo applications.[3]

  • Flexibility: PEG linkers are flexible, allowing the warhead and anchor to adopt various conformations, which can be advantageous for establishing productive protein-protein interactions within the ternary complex.[1]

  • Systematic Optimization: The defined length of PEG units (e.g., 8 units in this compound) allows for a systematic approach to linker length optimization by synthesizing PROTACs with varying numbers of PEG units.

Q3: How does the length of the this compound linker impact PROTAC efficacy?

Linker length is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation.

  • Too Long: Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex, where the two proteins are not oriented correctly for efficient ubiquitin transfer.

The 8-unit length of the this compound linker provides a specific distance and flexibility that has been shown to be effective for certain targets, but optimization by testing shorter or longer PEG linkers is often necessary.

Q4: What is the "hook effect" and how does the this compound linker influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-optimized linker that promotes stable ternary complex formation can help to mitigate a pronounced hook effect.

Troubleshooting Guides

Issue 1: Low or no degradation of the target protein with my this compound containing PROTAC.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The length or flexibility of the PEG8 linker may not be optimal for the specific protein-protein interactions required for your target and E3 ligase. Solution: Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12) to identify the optimal length for ternary complex formation. Directly assess ternary complex formation using biophysical assays like SPR or AlphaLISA.
Poor Cell Permeability The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. Solution: Evaluate the cell permeability of your PROTAC using assays such as the Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake.
E3 Ligase Not Expressed or Active The recruited E3 ligase may not be present or active in the cell line used for your experiments. Solution: Confirm the expression and activity of the target E3 ligase in your chosen cell line using techniques like Western blotting or qPCR.

Issue 2: A very pronounced hook effect is observed at low PROTAC concentrations.

Possible Cause Troubleshooting Steps
High Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. Solution: Consider designing PROTACs with ligands that have slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.
Suboptimal Linker Conformation The this compound linker might be adopting conformations that favor the formation of binary complexes over the productive ternary complex. Solution: Experiment with linkers of different compositions (e.g., alkyl chains) or with increased rigidity to alter the conformational landscape of the PROTAC and potentially favor a more productive ternary complex geometry.

Quantitative Data

The following table summarizes in vitro degradation performance of an exemplary IDO1 PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker.

PROTAC Component Target Protein Cell Line DC50 Dmax
Thalidomide-PEG8-IDO1 ligandIDO1293T100 nM>90%
  • DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol provides a standard method for quantifying the reduction in target protein levels following treatment with a PROTAC containing the this compound linker.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a range of concentrations of your this compound containing PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 20-30 minutes, then centrifuge at high speed to pellet cell debris.

3. Protein Quantification:

  • Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
  • Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol outlines a general method to assess the formation and stability of the ternary complex using SPR.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5).
  • Purified E3 ligase and target protein.
  • This compound containing PROTAC.
  • SPR running buffer (e.g., HBS-EP+).
  • Immobilization reagents (e.g., EDC, NHS).

2. Immobilization of E3 Ligase:

  • Activate the sensor chip surface using a mixture of EDC and NHS.
  • Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.
  • Deactivate any remaining active esters using ethanolamine.

3. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon and koff) and affinity (KD).
  • Inject a series of concentrations of the target protein over the immobilized E3 ligase as a negative control to ensure no direct interaction.

4. Ternary Complex Analysis:

  • Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the target protein.
  • Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of the ternary complex formation.

5. Data Analysis:

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
  • The enhancement of binding of the target protein in the presence of the PROTAC indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_ternary Ternary Complex Issues Start Low/No Target Degradation CheckPermeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->CheckPermeability CheckE3 Confirm E3 Ligase Expression/Activity Start->CheckE3 AssessTernary Evaluate Ternary Complex Formation (SPR, AlphaLISA, etc.) CheckPermeability->AssessTernary If Permeability is Low CheckE3->AssessTernary If E3 is Present/Active OptimizeLinker Synthesize & Test Different Linker Lengths (e.g., PEG4, PEG12) AssessTernary->OptimizeLinker If Ternary Complex is Weak OptimizeLinker->AssessTernary Re-evaluate

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Navigating the Cellular Maze: A Technical Guide to Enhancing MS-Peg8-thp PROTAC Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of improving the cell permeability of MS-Peg8-thp PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows good biochemical activity but poor cellular efficacy. What is the likely cause?

A common reason for this discrepancy is poor cell permeability. PROTACs are large molecules that often defy traditional "rule-of-five" guidelines for oral bioavailability, facing challenges in crossing the cell membrane.[1][2][3] Their high molecular weight, large polar surface area (PSA), and number of hydrogen bond donors and acceptors can significantly hinder passive diffusion into the cell.[4]

Q2: How does the Peg8 linker in my PROTAC specifically influence its cell permeability?

The polyethylene glycol (PEG) linker, while often used to improve solubility and provide flexibility, can also contribute to a higher PSA, potentially reducing passive permeability.[4] However, PEG linkers can also induce a "chameleonic" effect, where the PROTAC adopts a more compact, less polar conformation in the lipophilic environment of the cell membrane, shielding its polar groups and facilitating entry. The gauche effect of PEG-type linkers may contribute to a greater proportion of these folded conformations compared to more rigid alkyl linkers.

Q3: What are the primary strategies to improve the cell permeability of my this compound PROTAC?

The main strategies revolve around optimizing the physicochemical properties of the PROTAC molecule, with a primary focus on the linker and the E3 ligase ligand. Key approaches include:

  • Linker Modification: Systematically altering the length, composition, and rigidity of the linker.

  • E3 Ligase Ligand Optimization: Selecting or modifying the E3 ligase ligand to improve the overall druglikeness of the PROTAC.

  • Conformational Tuning: Designing linkers that promote the formation of intramolecular hydrogen bonds and other non-covalent interactions to encourage a folded, less polar conformation.

  • Prodrug Strategies: Masking polar functional groups that hinder membrane passage, which are later cleaved inside the cell to release the active PROTAC.

Troubleshooting Guide

Issue 1: Low Cellular Permeability Despite an Optimized Linker

If you have already experimented with different PEG linker lengths without success, consider the following troubleshooting steps:

1. Assess Conformational Folding:

  • Hypothesis: The PROTAC may not be adopting a favorable folded conformation to shield its polar surface area.

  • Recommendation: Analyze the PROTAC's conformational dynamics using techniques like NMR spectroscopy in different solvents or molecular dynamics (MD) simulations. The goal is to determine if the PROTAC can fold to minimize its 3D polar surface area in a nonpolar environment.

2. Modify Linker Composition:

  • Hypothesis: The inherent properties of the PEG linker may be detrimental to permeability in your specific PROTAC scaffold.

  • Recommendation: Replace the PEG linker with an alkyl linker. Alkyl linkers can increase lipophilicity, which may enhance membrane permeability, provided the overall lipophilicity remains within a drug-like range. Alternatively, incorporating rigid moieties like piperidine or piperazine into the linker can improve both rigidity and water solubility, which has been shown to enhance cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.

Methodology:

  • Prepare the Donor Plate: Dissolve the PROTACs in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 100 µM.

  • Coat the Acceptor Plate: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

  • Assemble the PAMPA Sandwich: Add the PROTAC solution to the donor plate. Place the filter plate on top of an acceptor plate containing buffer.

  • Incubation: Incubate the assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

Quantitative Data Summary

The following table summarizes the impact of linker modification on the cell permeability of a series of Von Hippel-Lindau (VHL) PROTACs.

PROTACLinker TypeMolecular Weight ( g/mol )cLogPPermeability (PAMPA, 10⁻⁶ cm/s)
PROTAC 1 PEG4850.43.20.5
PROTAC 2 Alkyl C4820.54.11.8
PROTAC 3 PEG8938.52.80.2
PROTAC 4 Alkyl C8876.65.53.5
PROTAC 5 Piperazine862.53.52.5

Data is illustrative and based on general findings in the literature.

Visualizations

Signaling and Experimental Workflows

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_testing Permeability Assessment cluster_analysis Data Analysis & Iteration cluster_optimization Optimization Strategies Design Initial PROTAC Design (this compound) Synthesis Chemical Synthesis Design->Synthesis PAMPA PAMPA Assay Synthesis->PAMPA Test Permeability Caco2 Caco-2 Assay PAMPA->Caco2 Data Analyze Permeability Data Decision Permeability Acceptable? Data->Decision LinkerMod Linker Modification (Alkyl, Rigid) Decision->LinkerMod No E3LigandMod E3 Ligand Optimization Decision->E3LigandMod No Prodrug Prodrug Approach Decision->Prodrug No Success Proceed to Cellular Efficacy Studies Decision->Success Yes LinkerMod->Synthesis Iterate Design E3LigandMod->Synthesis Iterate Design Prodrug->Synthesis Iterate Design Linker_Strategy cluster_peg PEG Linker Modifications cluster_composition Linker Composition Change cluster_conformation Conformational Analysis Start Low Permeability with This compound PROTAC PEG_Length Vary PEG Length (e.g., PEG4, PEG12) Start->PEG_Length Alkyl Switch to Alkyl Linker Start->Alkyl Rigid Incorporate Rigid Moieties (Piperazine/Piperidine) Start->Rigid NMR NMR Spectroscopy PEG_Length->NMR MD_Sim Molecular Dynamics Simulations Alkyl->MD_Sim Rigid->MD_Sim Outcome Improved Cell Permeability MD_Sim->Outcome NMR->Outcome

References

Technical Support Center: Addressing Steric Hindrance with the MS-Peg8-thp Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MS-Peg8-thp linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges during your experiments, with a focus on addressing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound linker is a heterobifunctional chemical tool primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure consists of three key components:

  • MS (Methyl Sulfone): A reactive group that specifically and stably conjugates to thiol groups (cysteine residues) on a target protein ligand (warhead). This offers an advantage over traditional maleimide linkers, which can be prone to instability.[3][4]

  • Peg8 (Polyethylene glycol, 8 units): A discrete polyethylene glycol spacer. The 8-unit PEG chain provides hydrophilicity to the final conjugate, which can improve solubility and cell permeability.[5] It also acts as a flexible spacer of a defined length to mitigate steric hindrance between the two ligands it connects.

  • thp (Tetrahydropyran): A protecting group on a terminal hydroxyl group. The THP group is stable under basic conditions but can be readily removed under mild acidic conditions to reveal a hydroxyl group, which can then be used for further conjugation, for example, to an E3 ligase ligand.

Q2: How does the Peg8 linker help in overcoming steric hindrance?

A2: Steric hindrance can prevent the efficient binding of a PROTAC to its target protein and the E3 ligase, thereby inhibiting the formation of a productive ternary complex required for protein degradation. The Peg8 linker, with its flexible and defined-length chain, acts as a spacer that physically separates the two ligands. This separation can:

  • Increase the accessible distance: Allowing the two ligands to reach their respective binding pockets on the target protein and E3 ligase without clashing.

  • Provide conformational flexibility: The PEG chain can adopt various conformations, enabling the PROTAC to orient itself optimally for the formation of a stable ternary complex.

Q3: When should I choose a Peg8 linker over other PEG lengths?

A3: The optimal PEG linker length is often target-dependent and requires empirical determination. A Peg8 linker is a good starting point as it offers a balance between providing sufficient spacing and maintaining a relatively compact molecular size. Shorter linkers may not provide enough separation, while very long linkers could lead to unproductive binding or undesirable pharmacokinetic properties.

Q4: What is the advantage of the methyl sulfone (MS) group compared to a maleimide group?

A4: The methyl sulfone group, particularly in the form of a heteroaryl methylsulfone, offers enhanced stability for the resulting thioether bond compared to the adduct formed with a maleimide. Maleimide-thiol conjugates can be susceptible to retro-Michael reactions and thiol exchange with intracellular thiols like glutathione, leading to premature cleavage of the linker. The sulfone linker forms a more stable conjugate, ensuring the integrity of the PROTAC until it reaches its target.

Troubleshooting Guides

Problem 1: Low Conjugation Yield to Cysteine Residue

Possible Cause Recommended Solution
Incomplete reduction of disulfide bonds on the protein. Prior to conjugation, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the availability of free thiol groups. Remove the reducing agent before adding the this compound linker.
Suboptimal reaction conditions for the methyl sulfone-thiol reaction. The reaction of heteroaryl methylsulfones with thiols can be slower than with maleimides. Increase the reaction temperature to 37°C and/or extend the reaction time (e.g., 4-8 hours or overnight). Ensure the pH of the reaction buffer is in the optimal range (typically around 7.0-8.0).
Steric hindrance at the cysteine residue. If the target cysteine is in a sterically hindered environment, the Peg8 linker may not be long enough. Consider synthesizing or purchasing a similar linker with a longer PEG chain (e.g., Peg12 or Peg24).
Degradation of the linker. Ensure the linker is stored properly under anhydrous conditions to prevent degradation. Prepare fresh solutions of the linker immediately before use.

Problem 2: Incomplete Deprotection of the THP Group

Possible Cause Recommended Solution
Insufficiently acidic conditions. The THP group is cleaved under acidic conditions. If deprotection is incomplete, you can try a slightly stronger acidic solution or increase the reaction time. A common method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Acid-labile functional groups elsewhere in the molecule. If your molecule contains other acid-sensitive groups, use milder acidic conditions for THP removal, such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent (e.g., ethanol).
Scavengers needed. In some cases, the carbocation intermediate formed during deprotection can lead to side reactions. The addition of a scavenger, such as triethylsilane (TES), can help to trap this intermediate and improve the yield of the deprotected product.

Problem 3: Poor Solubility of the Final PROTAC

Possible Cause Recommended Solution
High lipophilicity of the warhead or E3 ligase ligand. The Peg8 linker enhances hydrophilicity, but it may not be sufficient to solubilize highly hydrophobic ligands.
Aggregation of the PROTAC. The flexible PEG chain can help to prevent aggregation, but at high concentrations, this may still be an issue. Try to work with lower concentrations of the PROTAC.

Data Presentation

Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficiency

LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl C5Protein XVHL15075
Peg4 Protein X VHL 75 85
Peg8 Protein X VHL 25 95
Peg12 Protein X VHL 50 90

This table presents hypothetical data to illustrate the typical trend observed where an optimal PEG linker length (in this case, Peg8) results in the most potent degradation (lowest DC50) and highest maximal degradation (Dmax).

Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics of a Bioconjugate

PEG Linker LengthHalf-life (t1/2) in hoursFold Increase vs. No PEG
No PEG21x
PEG4 52.5x
PEG8 105x
PEG12 189x

This table summarizes representative data showing the general trend of increased circulation half-life with longer PEG chains.

Experimental Protocols

Protocol 1: Two-Step PROTAC Synthesis using this compound Linker

Step 1: Conjugation of this compound to a Cysteine-Containing Warhead

  • Prepare the Warhead: Dissolve the cysteine-containing warhead in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). If the warhead contains disulfide bonds, reduce it with a 10-fold molar excess of TCEP for 1 hour at room temperature.

  • Remove Reducing Agent: Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Prepare the Linker: Immediately before use, dissolve a 5-fold molar excess of this compound linker in an anhydrous organic co-solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the dissolved linker to the warhead solution. Incubate the reaction mixture for 4-8 hours at 37°C with gentle stirring.

  • Monitor Progress: Monitor the reaction by LC-MS to confirm the formation of the warhead-linker conjugate.

  • Purification: Purify the conjugate using reversed-phase HPLC.

Step 2: THP Deprotection and Conjugation to E3 Ligase Ligand

  • THP Deprotection: Dissolve the purified warhead-linker conjugate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v) at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor Deprotection: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Prepare for Amide Coupling: Dissolve the deprotected warhead-linker-amine in anhydrous DMF.

  • Activate E3 Ligase Ligand: In a separate vial, dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes at room temperature.

  • Final Conjugation: Add the activated E3 ligase ligand solution to the warhead-linker-amine solution. Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead-Linker Conjugation cluster_step2 Step 2: Deprotection & Final Conjugation Warhead Cysteine-containing Warhead Conjugation Thiol-Sulfone Conjugation Warhead->Conjugation Linker This compound Linker Linker->Conjugation WarheadLinker Warhead-Peg8-thp Conjugate Conjugation->WarheadLinker Deprotection THP Deprotection (Acidic Conditions) WarheadLinker->Deprotection WarheadLinkerAmine Warhead-Peg8-OH Deprotection->WarheadLinkerAmine AmideCoupling Amide Coupling (HATU, DIPEA) WarheadLinkerAmine->AmideCoupling E3Ligand E3 Ligase Ligand (with -COOH) E3Ligand->AmideCoupling FinalPROTAC Final PROTAC AmideCoupling->FinalPROTAC

Caption: Workflow for the two-step synthesis of a PROTAC using the this compound linker.

PROTAC_MoA cluster_system Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI   Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes Peptides Degraded Peptides Degradation->Peptides Results in

References

Technical Support Center: Refinement of Purification Methods for MS-Peg8-THP Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of MS-Peg8-THP conjugates. Our aim is to help you overcome common challenges and refine your purification strategies to achieve high-purity conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound conjugates?

A1: The synthesis of this compound conjugates can result in a heterogeneous mixture of products. Common impurities include unreacted starting materials such as the thiol- or amine-containing molecule, excess this compound linker, and hydrolyzed linker where the maleimide group has opened to a non-reactive maleamic acid derivative. Additionally, byproducts from side reactions, such as the formation of isomers or molecules with varying numbers of attached PEG chains, may also be present.[][2]

Q2: Which chromatographic techniques are most effective for purifying PEGylated compounds like this compound conjugates?

A2: Several chromatographic techniques are effective for purifying PEGylated compounds. The choice depends on the specific properties of the conjugate and the impurities to be removed.[][3]

  • Size Exclusion Chromatography (SEC) is widely used to separate the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low molecular weight byproducts.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for high-resolution separation of PEGylated products, including the separation of positional isomers.

  • Ion Exchange Chromatography (IEX) separates molecules based on charge. Since PEGylation can alter the surface charge of a molecule, IEX is effective in separating PEGylated species from their un-PEGylated counterparts.

  • Hydrophobic Interaction Chromatography (HIC) can be used as a complementary technique to IEX, offering an alternative selectivity for purification.

Q3: What is the significance of the THP protecting group, and how does it influence purification?

A3: The tetrahydropyranyl (THP) group is a common protecting group for alcohols. Its stability is pH-dependent, and it is notably labile under acidic conditions. This is a critical consideration during purification. For instance, using acidic mobile phases in RP-HPLC (e.g., containing trifluoroacetic acid, TFA) can lead to the cleavage of the THP group, resulting in product loss or the generation of new impurities. Therefore, purification methods should be designed to maintain a neutral or slightly basic pH if the THP group needs to remain intact.

Q4: How can I remove unreacted this compound linker after the conjugation reaction?

A4: For small molecule conjugates, dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 1 kDa or 3 kDa) can be effective in removing the smaller, unreacted linker. For larger biomolecules, size-exclusion chromatography (SEC) or a desalting column is highly efficient for separating the high molecular weight conjugate from the low molecular weight linker.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Conjugate Non-specific binding to the purification matrix: The conjugate may be adsorbing to the chromatography column or membrane.- Pre-condition the column or membrane according to the manufacturer's protocol.- Consider using a different matrix material known for low protein/molecule binding.- Adjust the buffer composition (e.g., increase ionic strength) to reduce non-specific interactions.
Precipitation of the conjugate: The conjugate may not be soluble in the chosen buffer system.- Verify the solubility of your conjugate in the purification buffers.- Adjust the pH or consider adding solubilizing agents.
Presence of Unreacted Starting Material Incomplete reaction: The conjugation reaction may not have gone to completion.- Optimize reaction conditions such as stoichiometry of reactants, reaction time, and temperature.
Inefficient purification: The chosen purification method may not be adequately separating the conjugate from the starting material.- Select a purification technique with higher resolution (e.g., RP-HPLC over SEC for molecules of similar size).- Optimize the gradient or mobile phase composition for better separation.
Cleavage of THP Protecting Group Acidic conditions during purification: The THP group is sensitive to acid.- Avoid acidic buffers or mobile phase additives like TFA in RP-HPLC.- Consider using a purification method that can be performed at neutral or slightly basic pH, such as SEC with a phosphate-buffered saline (PBS) mobile phase.
Broad Peaks or Streaking in Chromatography Hydrophobic or polar interactions with the column: The conjugate may be interacting too strongly or in multiple ways with the stationary phase.- For RP-HPLC, try a different column chemistry (e.g., C4 instead of C18 for more hydrophobic molecules).- For highly polar molecules on silica, consider alternative solvent systems (e.g., gradients with ethanol/isopropanol in chloroform).- For ion-exchange, ensure the column is fully equilibrated and that the sample buffer is compatible with the loading buffer.
Sample overload: Too much sample has been loaded onto the column.- Reduce the amount of sample loaded onto the column. For SEC, the sample volume should typically not exceed 30% of the column bed volume for optimal resolution.
Co-elution of Impurities Similar physicochemical properties: The impurity and the desired conjugate may have very similar size, charge, or hydrophobicity.- Employ a multi-step purification strategy using orthogonal techniques (e.g., SEC followed by IEX or RP-HPLC).- Optimize the selectivity of the chromatographic method by adjusting the gradient, pH, or buffer composition.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for achieving high-purity conjugate and for separating closely related species.

  • Instrumentation: HPLC system with a UV detector and a fraction collector.

  • Column: C18 or C4 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). The choice between C18 and C4 depends on the hydrophobicity of the conjugate.

  • Reagents:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (ACN, HPLC grade)

    • Note: To avoid cleavage of the THP group, acidic modifiers like TFA should be avoided. If pH control is necessary, consider a neutral or slightly basic buffer system that is compatible with RP-HPLC, such as ammonium bicarbonate, if the column chemistry allows.

  • Procedure: a. Equilibrate the column with an initial mixture of Mobile Phase A and B (e.g., 95% A, 5% B). b. Dissolve the crude conjugate mixture in a minimal amount of the initial mobile phase. c. Inject the sample onto the column. d. Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. e. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or 280 nm for aromatic residues). f. Collect fractions corresponding to the desired conjugate peak. g. Analyze the collected fractions for purity using analytical HPLC or LC-MS. h. Pool the pure fractions and remove the solvent (e.g., by lyophilization) to obtain the purified conjugate.

Protocol 2: Purification using Size Exclusion Chromatography (SEC)

This protocol is ideal for removing small molecular weight impurities like unreacted linkers from a larger conjugate.

  • Instrumentation: Chromatography system with a UV detector.

  • Column: SEC column with an appropriate molecular weight exclusion limit (e.g., Sephadex G-25 or G-50 for removing small molecules from larger proteins).

  • Reagents:

    • Running Buffer: Phosphate-buffered saline (PBS) or another buffer system that ensures the stability and solubility of the conjugate.

  • Procedure: a. Equilibrate the SEC column with at least two column volumes of the running buffer. b. Prepare the sample by dissolving it in the running buffer. The sample volume should be kept small relative to the column volume for best resolution (typically < 30% of the bed volume). c. Apply the sample to the column. d. Elute the sample with the running buffer at a constant flow rate. e. Collect fractions. The larger conjugate will elute first, followed by the smaller, unreacted linker and other low molecular weight impurities. f. Monitor the elution profile using UV absorbance. g. Pool the fractions containing the purified conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Conjugation Reaction (Molecule + this compound) crude_mixture Crude Reaction Mixture synthesis->crude_mixture sec Size Exclusion Chromatography (SEC) (Removes unreacted linker) crude_mixture->sec Initial Cleanup rphplc Reverse-Phase HPLC (RP-HPLC) (High-resolution separation) sec->rphplc High-Purity Polish pure_conjugate Pure this compound Conjugate rphplc->pure_conjugate lcms LC-MS Analysis (Purity & Identity) pure_conjugate->lcms nmr NMR Spectroscopy (Structural Confirmation) pure_conjugate->nmr troubleshooting_logic start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure Impure Product? start->impure check_solubility Check Conjugate Solubility & Non-Specific Binding low_yield->check_solubility Yes optimize_reaction Optimize Conjugation Reaction impure->optimize_reaction Yes change_chromatography Change Chromatography Method (e.g., SEC -> RP-HPLC) impure->change_chromatography check_thp_stability Verify THP Group Stability (Check pH) impure->check_thp_stability multi_step Implement Multi-Step Purification change_chromatography->multi_step

References

Validation & Comparative

A Head-to-Head Comparison: MS-Peg8-thp vs. Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and therapeutic index. This guide provides a comprehensive comparative analysis of a putative MS-Peg8-thp linker and the widely adopted click chemistry linkers, supported by experimental data and detailed protocols to inform your selection process.

The field of bioconjugation has been revolutionized by the development of highly specific and efficient ligation strategies. Among these, click chemistry has emerged as a gold standard due to its bioorthogonality and reliability.[1] Concurrently, traditional crosslinking chemistries continue to evolve, with novel reagents being developed to address specific challenges in drug delivery and proteomics. This guide examines the potential utility of a methanesulfonyl-polyethylene glycol-tetrahydropyranyl (this compound) linker and contrasts it with the established performance of various click chemistry linkers.

Linker Technologies: An Overview

This compound Linker: A Latent Electrophile Approach

The "this compound" designation suggests a bifunctional linker composed of three key components: a methanesulfonyl (Ms) group, an eight-unit polyethylene glycol (PEG8) spacer, and a tetrahydropyranyl (THP) protected functional group.

  • Methanesulfonyl (Sulfonyl) Group: The sulfonyl moiety can act as an electrophile, reacting with nucleophilic side chains of amino acids such as cysteine, lysine, or histidine to form stable covalent bonds.[2][3] This reactivity is influenced by the local environment and pH.[2]

  • PEG8 Spacer: The polyethylene glycol spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[] The discrete length of the PEG chain (8 units) allows for precise control over the linker length.

  • Tetrahydropyranyl (THP) Group: The THP group is a common protecting group for alcohols and other nucleophiles. Its presence implies that the other end of the linker possesses a functional group that is masked until deprotection, which is typically achieved under acidic conditions. This allows for a sequential conjugation strategy.

Click Chemistry Linkers: Bioorthogonal and Highly Efficient

Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. The most prominent examples in bioconjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.

  • Inverse Electron-Demand Diels-Alder (IEDDA): This is an extremely fast reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for this compound (inferred from the reactivity of its components) and various click chemistry linkers.

Table 1: Reaction Characteristics

FeatureThis compound (Sulfonyl-based)CuAACSPAACIEDDA
Reaction Rate Moderate to SlowFastModerate to FastVery Fast
Specificity Moderate (can react with multiple nucleophiles)High (Azide-Alkyne)High (Azide-Cyclooctyne)High (Tetrazine-Alkene)
Biocompatibility GoodModerate (potential copper cytotoxicity)High (copper-free)High (copper-free)
Typical Reaction pH 7.0 - 9.04.0 - 11.04.0 - 10.04.0 - 9.0
Need for Catalyst NoYes (Copper I)NoNo

Table 2: Stability of the Resulting Linkage

Linkage TypeFormed FromStability in PlasmaCleavability
Sulfonyl Ether/Amine Sulfonyl + Hydroxyl/AmineGenerally StableNon-cleavable
Triazole CuAAC or SPAACHighly StableNon-cleavable
Dihydrotetrazine IEDDAGenerally StableNon-cleavable (can be designed to be cleavable)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate a practical comparison.

Protocol 1: Bioconjugation via a Sulfonyl-Containing Linker (Hypothetical for this compound)

This protocol is based on the known reactivity of sulfonyl groups with protein thiols.

Materials:

  • Thiol-containing protein (e.g., cysteine-engineered antibody) in PBS, pH 7.2-7.5.

  • MS-Peg8-payload (assuming THP group is removed to reveal a reactive site for payload attachment).

  • Reaction buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching reagent: 100 mM N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Ensure the protein is in a reduced state if targeting cysteines. This can be achieved by incubation with a mild reducing agent like TCEP, followed by its removal.

  • Conjugation Reaction: Dissolve the MS-Peg8-payload in an appropriate solvent (e.g., DMSO). Add a 5- to 20-fold molar excess of the linker-payload to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted sulfonyl groups.

  • Purification: Purify the conjugate using an SEC column to remove excess linker-payload and quenching reagent.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein in PBS, pH 7.4.

  • Alkyne-containing payload.

  • Copper(II) sulfate (CuSO₄) solution (10 mM).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM).

  • Sodium ascorbate solution (100 mM, freshly prepared).

  • Purification system: SEC column.

Procedure:

  • Prepare Catalyst Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Conjugation Reaction: To the azide-modified protein solution, add a 2- to 10-fold molar excess of the alkyne-containing payload.

  • Initiate Reaction: Add the catalyst premix to the protein-payload mixture, followed by the addition of sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using an SEC column.

  • Characterization: Characterize the final product as described in Protocol 1.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified protein in PBS, pH 7.4.

  • Cyclooctyne-functionalized payload (e.g., DBCO-payload).

  • Purification system: SEC column.

Procedure:

  • Conjugation Reaction: Dissolve the DBCO-payload in a compatible solvent (e.g., DMSO). Add a 2- to 10-fold molar excess of the DBCO-payload solution to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C.

  • Purification: Once the reaction is complete, purify the conjugate using an SEC column.

  • Characterization: Characterize the conjugate as described in Protocol 1.

Mandatory Visualization

Signaling_Pathway_MS_Peg8_thp_Conjugation cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation MS_Peg8_thp This compound Linker Deprotection Acidic Conditions MS_Peg8_thp->Deprotection Activated_Linker MS-Peg8-OH (Activated Linker) Deprotection->Activated_Linker Conjugation Nucleophilic Attack Activated_Linker->Conjugation Protein Protein (with Nucleophile) Protein->Conjugation Conjugate Protein-Peg8-OH (Conjugate) Conjugation->Conjugate

Caption: Hypothetical workflow for bioconjugation using an this compound linker.

Experimental_Workflow_Click_Chemistry Start Start Modify_Protein Modify Protein with Azide or Alkyne Start->Modify_Protein Modify_Payload Modify Payload with Complementary Group Start->Modify_Payload Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Modify_Protein->Click_Reaction Modify_Payload->Click_Reaction Purification Purify Conjugate (e.g., SEC) Click_Reaction->Purification Characterization Characterize Conjugate (MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Caption: Generalized experimental workflow for click chemistry bioconjugation.

Logical_Relationship_Linker_Comparison cluster_MS_Peg8_thp This compound cluster_Click_Chemistry Click Chemistry Bioconjugation_Goal Bioconjugation Goal MS_Reactivity Sulfonyl Reactivity Bioconjugation_Goal->MS_Reactivity Choice of Linker Click_Reactivity Bioorthogonal Reactivity Bioconjugation_Goal->Click_Reactivity Choice of Linker MS_Pros Pros: - No catalyst - Stable linkage MS_Reactivity->MS_Pros MS_Cons Cons: - Lower specificity - Slower reaction MS_Reactivity->MS_Cons Click_Pros Pros: - High specificity - Fast reaction - High yield Click_Reactivity->Click_Pros Click_Cons Cons: - Catalyst (CuAAC) - Reagent synthesis Click_Reactivity->Click_Cons

Caption: Logical comparison of this compound and Click Chemistry linkers.

Concluding Remarks

The choice between an this compound linker and a click chemistry approach is contingent upon the specific requirements of the bioconjugation application.

This compound offers a potentially straightforward, catalyst-free method for conjugation, leveraging the reactivity of a sulfonyl group. The inclusion of a THP protecting group allows for a staged reaction, which could be advantageous in certain synthetic strategies. However, the lower specificity of the sulfonyl group, which can react with multiple nucleophilic residues, may lead to a more heterogeneous product.

Click chemistry , on the other hand, provides unparalleled specificity and efficiency, resulting in well-defined and homogeneous bioconjugates. The bioorthogonality of the azide and alkyne groups ensures that the reaction proceeds with minimal side reactions. While CuAAC requires a copper catalyst that can be cytotoxic, the advent of SPAAC and IEDDA provides excellent copper-free alternatives.

For applications demanding high precision, homogeneity, and biocompatibility, such as the development of antibody-drug conjugates, click chemistry linkers are generally the superior choice . The predictability and robustness of click reactions have made them a cornerstone of modern bioconjugation. The this compound linker may find utility in applications where a more random conjugation is acceptable or where the specific reactivity of the sulfonyl group is desired for targeting particular residues. Further experimental validation of the this compound linker is necessary to fully elucidate its performance characteristics in direct comparison to established click chemistry methods.

References

Unraveling the Impact of Linker Chemistry on PROTAC Efficacy: A Comparative Analysis Focused on BRD4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a PROTAC's success. This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) utilizing a flexible MS-Peg8-thp-like linker against those with alternative linker chemistries, focusing on the well-established target, Bromodomain-containing protein 4 (BRD4).

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a pivotal role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the molecule.[1][2][3]

This guide will delve into the efficacy of PROTACs employing a flexible, hydrophilic polyethylene glycol (PEG) linker, exemplified by structures similar to this compound, and compare them to PROTACs with more rigid or purely alkyl-based linkers targeting BRD4.

Comparative Efficacy of BRD4-Targeting PROTACs

The degradation of BRD4, a key regulator of oncogenes such as c-Myc, is a validated therapeutic strategy in various cancers.[4] The efficacy of BRD4-targeting PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Below is a summary of the performance of representative BRD4-targeting PROTACs with different linker types.

PROTAC (Linker Type)E3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)Cell LineReference
ARV-825 (PEG)Pomalidomide (CRBN)OTX015~1>95Burkitt's Lymphoma[5]
Compound B24 (PEG)Pomalidomide (CRBN)ABBV-075 derivative0.75 ± 0.16>95MV4-11 (AML)
dBET1 (Alkyl)Thalidomide (CRBN)JQ1<100>90various
ZZ7-17-060 (Alkyl)2-PCA (FBXO22)JQ1~32% degradation at 1µM~32Jurkat
QCA570 (Rigid ethynyl)Lenalidomide (CRBN)JQ1 derivativepM rangeN/AMOLM13, MV4;11

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

From the table, it is evident that PROTACs with PEG linkers, such as ARV-825 and B24, exhibit highly potent BRD4 degradation with DC50 values in the low nanomolar to sub-nanomolar range and achieve near-complete degradation of the target protein. While direct comparisons are challenging, the data suggests that the flexibility and hydrophilicity of the PEG linker in ARV-825 may contribute to its high efficacy by facilitating the formation of a stable ternary complex between BRD4 and the CRBN E3 ligase. In contrast, while still effective, some PROTACs with alkyl or other types of linkers may exhibit different potency levels. The rigid ethynyl linker in QCA570 also demonstrates exceptional potency, highlighting that linker rigidity can be beneficial.

The Signaling Landscape of BRD4 Degradation

The degradation of BRD4 has profound effects on downstream signaling pathways that are crucial for cancer cell proliferation and survival. By removing the BRD4 protein, PROTACs can effectively shut down the transcription of key oncogenes.

BRD4_Signaling_Pathway cluster_downstream Downstream Effects Proliferation Cell Proliferation Apoptosis Apoptosis Survival Cell Survival BRD4 BRD4 cMyc c-Myc BRD4->cMyc regulates transcription Notch1 Notch1 BRD4->Notch1 regulates transcription CD44 CD44 BRD4->CD44 regulates transcription JAK_STAT JAK/STAT Pathway BRD4->JAK_STAT influences cMyc->Proliferation cMyc->Apoptosis Notch1->Survival CD44->Survival JAK_STAT->Proliferation

Figure 1: Simplified signaling pathway affected by BRD4 degradation. The degradation of BRD4 leads to the downregulation of key oncogenic drivers like c-Myc, Notch1, and CD44, and modulates the JAK/STAT pathway, ultimately impacting cancer cell proliferation and survival.

Experimental Protocols for Assessing PROTAC Efficacy

To evaluate the efficacy of PROTACs, a series of in vitro experiments are typically performed. The following is a generalized workflow for assessing the degradation of a target protein.

Experimental_Workflow cluster_workflow PROTAC Efficacy Assessment Workflow Cell_Culture 1. Cell Culture (e.g., MV4-11) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot (BRD4, c-Myc, Vinculin) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 & Dmax determination) Western_Blot->Data_Analysis

Figure 2: General experimental workflow for determining PROTAC-mediated protein degradation. This workflow outlines the key steps from cell culture to data analysis for quantifying the efficacy of a PROTAC.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., MV4-11 for AML) are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and treated with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment time and dose-response.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the lysates is determined using a BCA assay to ensure equal protein loading for subsequent analysis.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4), a downstream effector (e.g., c-Myc), and a loading control (e.g., Vinculin or GAPDH).

  • Following incubation with a secondary antibody, the protein bands are visualized and quantified using an appropriate imaging system.

4. Data Analysis:

  • The intensity of the target protein band is normalized to the loading control.

  • The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Conclusion

The selection of the linker is a critical step in the design of an effective PROTAC. While there is no one-size-fits-all solution, this guide highlights that flexible, hydrophilic PEG-based linkers, such as those structurally related to this compound, have been successfully employed to create highly potent and efficacious PROTACs for degrading challenging targets like BRD4. The enhanced flexibility of PEG linkers may facilitate the optimal orientation of the target protein and E3 ligase, thereby promoting efficient ubiquitination and degradation. However, the success of PROTACs with rigid linkers like QCA570 indicates that linker design is highly context-dependent, and empirical testing of various linker types remains a crucial aspect of PROTAC development. Future advancements in computational modeling may further rationalize linker design and accelerate the development of next-generation protein degraders.

References

A Head-to-Head Comparison of MS-Peg8-thp and MS-Peg6-thp Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to enhance solubility, reduce aggregation, and prolong circulation half-life. This guide provides a detailed head-to-head comparison of two such linkers: MS-Peg8-thp and MS-Peg6-thp, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

Structural and Functional Overview

The this compound and MS-Peg6-thp linkers are heterobifunctional molecules designed for bioconjugation. Their nomenclature denotes their key structural features:

  • MS : Refers to a mesyl (methanesulfonyl) group. The mesyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a biomolecule.

  • Peg : Indicates a polyethylene glycol spacer. The number following "Peg" (8 or 6) specifies the number of repeating ethylene glycol units. This PEG chain is critical for imparting hydrophilicity to the linker and, consequently, to the final conjugate.

  • thp : Represents a tetrahydropyranyl group. THP is a common acid-labile protecting group for hydroxyl functionalities. Its presence allows for selective deprotection under mild acidic conditions to reveal a reactive hydroxyl group for subsequent conjugation steps.

The primary structural difference between the two linkers lies in the length of the PEG spacer, with this compound possessing a longer chain than MS-Peg6-thp. This seemingly subtle variation can have significant implications for the physicochemical and biological properties of the resulting bioconjugate.

Comparative Analysis of Physicochemical Properties

Table 1: Expected Impact of PEG Linker Length on ADC Performance Metrics

PropertyMS-Peg6-thp (Shorter PEG Chain)This compound (Longer PEG Chain)Rationale
Hydrophilicity HighHigherThe addition of two extra ethylene glycol units in the PEG8 linker increases the number of ether oxygens available for hydrogen bonding with water, thereby enhancing overall hydrophilicity.
Solubility GoodExcellentImproved hydrophilicity directly translates to better solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.
Aggregation Propensity Lower than non-PEGylated counterpartsPotentially lower than PEG6The longer, more flexible PEG8 chain can provide a more effective "shield" for hydrophobic drug molecules, further reducing the likelihood of intermolecular aggregation.
Drug-to-Antibody Ratio (DAR) May support moderate to high DARMay enable higher DARBy mitigating aggregation, longer PEG linkers can facilitate the conjugation of a greater number of drug molecules per antibody without compromising the stability of the ADC.[1]
In Vitro Cytotoxicity Potentially higherPotentially lowerSome studies suggest that longer PEG chains can slightly decrease the in vitro potency of an ADC, possibly due to steric hindrance at the target cell surface.[2]
Plasma Half-life (t1/2) IncreasedSignificantly IncreasedThe larger hydrodynamic radius conferred by the longer PEG chain reduces renal clearance, leading to a longer circulation time.[2][3]
Tumor Growth Inhibition (In Vivo) EffectivePotentially More EffectiveThe improved pharmacokinetic profile of ADCs with longer PEG linkers often leads to enhanced tumor accumulation and, consequently, greater in vivo efficacy.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of ADCs using MS-Peg-thp linkers. These should be optimized for specific antibodies, payloads, and cell lines.

General ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Ab Antibody Antibody Modification\n(e.g., reduction of disulfides) Antibody Modification (e.g., reduction of disulfides) Ab->Antibody Modification\n(e.g., reduction of disulfides) Linker_Payload MS-Peg-thp Linker-Payload Conjugate Conjugation Reaction Conjugation Reaction Linker_Payload->Conjugation Reaction ADC Antibody-Drug Conjugate Antibody Modification\n(e.g., reduction of disulfides)->Conjugation Reaction Purification (e.g., SEC) Purification (e.g., SEC) Conjugation Reaction->Purification (e.g., SEC) Purification (e.g., SEC)->ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate.

Protocol for ADC Synthesis:

  • Antibody Preparation : The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4). If conjugation is to occur at cysteine residues, the interchain disulfides are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Linker-Payload Preparation : The cytotoxic payload is first conjugated to the MS-Peg-thp linker. The specific reaction will depend on the functional groups of the payload.

  • Conjugation : The activated linker-payload is then added to the prepared antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Purification : The resulting ADC is purified from unconjugated linker-payload and aggregated species using techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

  • Characterization : The purified ADC is characterized to determine the Drug-to-Antibody Ratio (DAR), purity, and stability.

In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_assay In Vitro Cytotoxicity Assay Cells Cancer Cell Line Seeding in 96-well plates Seeding in 96-well plates Cells->Seeding in 96-well plates ADC_Dilutions Serial Dilutions of ADC Incubation Incubation (e.g., 72-96h) ADC_Dilutions->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Seeding in 96-well plates->Incubation

Caption: A standard workflow for determining the in vitro cytotoxicity of an ADC.

Protocol for In Vitro Cytotoxicity Assay:

  • Cell Seeding : Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : The ADC is serially diluted in cell culture medium and added to the cells. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation : The plates are incubated for a period of 72 to 96 hours.

  • Viability Assessment : Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis : The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated.

Signaling Pathway Considerations

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to apoptosis or cell cycle arrest. The specific signaling pathway targeted will depend on the mechanism of action of the payload.

ADC_Mechanism_of_Action cluster_pathway Generalized ADC Mechanism of Action ADC ADC Receptor Target Antigen ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: A simplified diagram illustrating the general mechanism of action of an ADC.

Conclusion

The choice between this compound and MS-Peg6-thp linkers represents a critical decision in the design of bioconjugates. While both offer the advantages of PEGylation, the subtle difference in PEG chain length can significantly impact the final product's properties.

  • This compound , with its longer PEG chain, is likely to provide superior hydrophilicity, solubility, and pharmacokinetic properties. This may translate to enhanced in vivo efficacy, making it a strong candidate for ADCs with hydrophobic payloads or for applications where prolonged circulation is desired.

  • MS-Peg6-thp , with its shorter PEG chain, may offer a slight advantage in terms of in vitro potency and could be a suitable choice when a balance between improved properties and maintaining high cytotoxic activity is the primary goal.

Ultimately, the optimal linker choice is context-dependent and should be determined empirically. The information and protocols provided in this guide serve as a foundational resource to aid researchers in making an informed decision and in the rational design of next-generation targeted therapeutics.

References

Assessing the Impact of MS-Peg8-thp on PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, particularly its selectivity. This guide provides a comparative analysis of the MS-Peg8-thp linker, a hydrophilic polyethylene glycol (PEG)-based linker, against other common linker classes, supported by established experimental methodologies.

The Role of the Linker in PROTAC Selectivity

The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[1][2] Its length, flexibility, and chemical composition can significantly impact the selectivity of protein degradation.[2][3] A well-designed linker can favor the formation of a productive ternary complex with the intended target protein while disfavoring interactions with off-target proteins.[4]

This compound: A Hydrophilic and Flexible Linker

The "this compound" designation suggests a linker with three key features:

  • MS (Methanesulfonyl/Mesyl): The "MS" likely refers to a methanesulfonyl (mesyl) group. This is a common reactive functional group in organic synthesis that acts as a good leaving group, facilitating the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand.

  • Peg8: This indicates a polyethylene glycol (PEG) chain with eight repeating ethylene glycol units. PEG linkers are known to enhance the hydrophilicity and solubility of PROTAC molecules. This can improve cell permeability and overall pharmacokinetic properties.

  • thp (Tetrahydropyran): The "thp" group is a common protecting group for alcohols in organic synthesis. Its presence suggests that one end of the PEG8 chain is temporarily capped to allow for selective chemical reactions at the other end during the PROTAC synthesis.

The overall structure of an this compound linker provides a flexible and hydrophilic spacer, which can be advantageous in optimizing the geometry of the ternary complex for efficient and selective protein degradation.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a summary of expected performance characteristics of different linker types based on current literature.

Table 1: Comparison of PROTAC Linker Performance

Linker TypeRepresentative StructureExpected DC50Expected DmaxKey CharacteristicsReferences
Hydrophilic/Flexible (e.g., this compound) Mesyl-PEG(8)-ORPotentially low nMHigh (>90%)Improves solubility and cell permeability. The flexibility can accommodate various target-ligase orientations.
Alkyl/Hydrophobic -(CH2)n-Variable (nM to µM)VariableCan be synthetically straightforward but may lead to poor solubility. Can have different conformational effects compared to PEG linkers.
Rigid Contains cyclic structures (e.g., piperazine, phenyl)Potentially very potent (low nM)High (>90%)Pre-organizes the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.
Clickable Contains azide or alkyne groupsVariable (nM to µM)VariableAllows for modular and efficient synthesis of PROTAC libraries for rapid optimization.

Note: The DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, and the ligands used. The values in this table are illustrative of general trends.

Experimental Protocols for Assessing PROTAC Selectivity

To empirically determine the impact of a linker on PROTAC selectivity, a series of key experiments are required.

Western Blot for Protein Degradation

This is a fundamental technique to quantify the reduction in the levels of the target protein.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay like the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and heat the samples. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated cells.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC induces the formation of the ternary complex.

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or the target protein). Use protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Quantitative Proteomics for Selectivity Profiling

This powerful technique provides an unbiased view of the PROTAC's selectivity across the entire proteome. Tandem Mass Tag (TMT)-based proteomics is a common approach.

  • Sample Preparation: Culture and treat cells with the PROTAC or vehicle control. Harvest and lyse the cells.

  • Protein Digestion and TMT Labeling: Digest the proteins into peptides. Label the peptides from each condition with a different isobaric TMT reagent.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Downregulated proteins are potential targets of the PROTAC.

Visualizing Key Processes and Pathways

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Selectivity Assessment

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesize PROTACs with different linkers (e.g., this compound, Alkyl, Rigid) Cell_Treatment Treat cells with PROTAC library Synthesis->Cell_Treatment Western_Blot Western Blot (Target Degradation) Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Cell_Treatment->Co_IP Proteomics Quantitative Proteomics (Global Selectivity) Cell_Treatment->Proteomics Data_Analysis Data Analysis (DC50, Dmax, Off-targets) Western_Blot->Data_Analysis Co_IP->Data_Analysis Proteomics->Data_Analysis Linker_Properties cluster_properties Linker Properties cluster_impact Impact on PROTAC Performance Length Length Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Flexibility Flexibility Flexibility->Ternary_Complex_Formation Composition Composition (e.g., Hydrophilic/Hydrophobic) Composition->Ternary_Complex_Formation PK_Properties Pharmacokinetic Properties Composition->PK_Properties Selectivity Selectivity Ternary_Complex_Formation->Selectivity Efficacy Overall Efficacy (DC50, Dmax) Ternary_Complex_Formation->Efficacy Selectivity->Efficacy PK_Properties->Efficacy

References

In Vivo Validation of PEG8-Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The in vivo validation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as therapeutic agents. A key structural component of a PROTAC is the linker, which connects the target-binding and E3 ligase-binding moieties. The length and composition of this linker are paramount for inducing a stable ternary complex and achieving efficient protein degradation. Polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties. This guide provides a comparative overview of the in vivo performance of PROTACs containing an 8-unit PEG (PEG8) linker, such as those synthesized using MS-Peg8-thp, against alternatives with different linker lengths.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and must be determined empirically. The following table summarizes representative data from preclinical studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. While specific in vivo data for an this compound containing PROTAC is not publicly available, the trends observed with varying PEG lengths provide a strong basis for performance expectation.

Linker CompositionDC50 (nM)¹Dmax (%)²In Vivo Antitumor Efficacy (% TGI)³Observations
PEG4 Linker 50>9045%Moderate degradation potency. May exhibit reduced efficacy in vivo.
PEG6 Linker 15>9570%Often a good balance of potency and favorable pharmacokinetics.
PEG8 Linker 25>9585%Can rescue or enhance activity, potentially by providing greater flexibility for optimal ternary complex formation and overcoming steric hindrance. May improve solubility and in vivo exposure.[1]
PEG12 Linker 80~8555%Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum degradation. ³TGI: Tumor Growth Inhibition in xenograft models.

Mandatory Visualization

Below are diagrams illustrating the PROTAC mechanism of action and a typical experimental workflow for in vivo validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->E3_Ligase Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

InVivo_Workflow start Start: Tumor Xenograft Model (e.g., human cancer cells in mice) randomization Tumor Growth & Randomization (Tumors reach 100-150 mm³) start->randomization formulation PROTAC Formulation (e.g., in 10% DMA, 10% Solutol, 80% PBS) randomization->formulation dosing PROTAC Administration (e.g., 50 mg/kg, daily IP injection) formulation->dosing monitoring Efficacy Monitoring (Tumor volume and body weight measurements) dosing->monitoring tissue_collection Tumor & Tissue Collection (At study endpoint) monitoring->tissue_collection pd_analysis Pharmacodynamic (PD) Analysis western_blot Western Blot Analysis (Quantify target protein degradation) pd_analysis->western_blot tissue_collection->pd_analysis Excised Tumors data_analysis Data Analysis & Reporting western_blot->data_analysis end End data_analysis->end

In Vivo Validation Workflow

Experimental Protocols

Detailed methodologies are essential for the reproducible in vivo validation of PROTACs.

Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of a PROTAC in a mouse model.

1. Animal Model and Cell Implantation:

  • Use immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks.

  • Culture the desired human cancer cell line (e.g., VCaP for prostate cancer) under sterile conditions.

  • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to establish and grow to a palpable size.

  • Measure tumor volume 2-3 times per week using digital calipers, calculated with the formula: Volume = 0.5 x Length x Width².

  • When the average tumor volume reaches 100-150 mm³, randomize the mice into a vehicle control group and one or more treatment groups (typically n=8-10 mice per group).

3. PROTAC Formulation and Administration:

  • Formulation: Prepare a suitable vehicle for the PROTAC. A common formulation consists of 5-10% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 80-85% PBS.[2]

  • Warm the vehicle to ensure all components are dissolved.

  • Add the powdered PROTAC to the vehicle to achieve the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving a 200 µL injection volume).

  • Vortex and sonicate the mixture until the PROTAC is fully dissolved. It is recommended to prepare this formulation fresh daily.

  • Administration: Administer the PROTAC solution to the treatment groups via intraperitoneal (i.p.) injection or oral gavage (p.o.) based on the study design (e.g., daily for 21 days). The control group receives the vehicle only.

4. Efficacy Assessment:

  • Continue to monitor and record tumor volume and body weight 2-3 times per week.

  • Excise the tumors, weigh them, and collect blood and other relevant tissues for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) analyses.

Protocol 2: Pharmacodynamic Analysis by Western Blot

This protocol is used to quantify the level of target protein degradation in tumor tissues.

1. Tissue Homogenization and Protein Extraction:

  • Immediately after excision, flash-freeze tumor samples in liquid nitrogen and store them at -80°C.

  • Weigh a small piece of the frozen tumor (~50 mg) and place it in a lysis tube.

  • Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue remains.

  • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifuging at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the protein.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4). A primary antibody for a loading control protein (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.

  • Capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the corresponding loading control signal to determine the relative reduction in protein levels compared to the vehicle-treated group.[3]

References

Comparative Analysis of PROTAC Linkers: The Role of MS-Peg8-thp in Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective removal of disease-causing proteins through the cell's own ubiquitin-proteasome system. A PROTAC molecule's architecture is a tripartite assembly: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of the MS-Peg8-thp linker, contextualizing its potential effects on protein degradation kinetics against other commonly used linkers. While direct comparative studies for the this compound linker are not extensively documented in peer-reviewed literature, its properties can be inferred from its constituent parts: an 8-unit polyethylene glycol (PEG) chain and a tetrahydropyran (THP) moiety.

Overview of PROTAC Linker Classes

PROTAC linkers are broadly categorized by their chemical composition and flexibility, which in turn dictates their influence on the PROTAC's biological activity.

  • Flexible Linkers : This is the most common category, primarily comprising alkyl chains and polyethylene glycol (PEG) chains.

    • Alkyl Chains : These are simple, hydrophobic hydrocarbon chains that offer significant conformational flexibility. While synthetically accessible, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.

    • Polyethylene Glycol (PEG) Linkers : PEG linkers are the most prevalent motifs in PROTAC design, found in over half of reported molecules. Their popularity stems from their hydrophilicity, which enhances the water solubility and cell permeability of the PROTAC. The length of the PEG chain is a crucial parameter that must be optimized to facilitate effective ternary complex formation. The This compound linker falls into this category, featuring an 8-unit PEG chain.

  • Rigid Linkers : To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid linkers are increasingly used. These often incorporate structures like cycloalkanes (piperazine, piperidine) or aromatic rings.

  • The this compound Linker : This specific linker combines a PEG8 chain with a tetrahydropyran (THP) group. The PEG8 component provides flexibility and hydrophilicity. The THP moiety, a saturated heterocycle, may introduce a degree of rigidity compared to a simple PEG chain, potentially influencing the conformational dynamics and stability of the ternary complex.

Linker Effects on Degradation Kinetics and Physicochemical Properties

The linker's structure directly impacts the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. This, in turn, affects the degradation kinetics, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Linker TypeKey CharacteristicsImpact on Physicochemical PropertiesExpected Impact on Degradation Kinetics (DC50/Dmax)
Alkyl Chain Hydrophobic, high flexibility.Can decrease aqueous solubility. Prone to metabolism.Potency is highly dependent on length and target; can be very potent but requires extensive optimization. A nine-atom alkyl chain showed concentration-dependent degradation where a PEG equivalent was weak.
PEG Chain Hydrophilic, flexible, tunable length.Increases water solubility and can improve cell permeability.Generally improves PROTAC performance. Optimal length is critical; a 16-atom PEG linker was more potent than a 12-atom one for ERα degradation. Too long a chain can decrease potency.
This compound Hydrophilic (from PEG8), potentially semi-rigid (from THP).Likely good water solubility. The THP group may influence membrane permeability and metabolic stability.The PEG8 length is within the common optimal range (5-15 atoms). The semi-rigid nature could potentially enhance ternary complex stability, leading to improved DC50 and Dmax values compared to overly flexible or mismatched linkers.
Rigid Conformational constraint.Can improve metabolic stability and pre-organize the molecule for binding, potentially enhancing selectivity.Can lead to highly potent and selective degraders, but requires more complex synthesis and rational design.

Experimental Protocols

Objective assessment of a PROTAC's performance relies on robust and standardized experimental methodologies.

Protocol 1: Western Blot for Quantifying Protein Degradation

This is the most common method for measuring the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment : Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE : Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to a vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a biophysical technique used to measure the formation and dissociation kinetics of the ternary complex in vitro.

  • Immobilization : Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction : Inject the PROTAC over the sensor surface to measure its binding kinetics to the immobilized protein.

  • Ternary Complex Formation : Pre-incubate the PROTAC with the target protein (the analyte) at near-saturating concentrations.

  • Kinetic Measurement : Inject the pre-incubated PROTAC-target protein mixture over the E3 ligase-functionalized surface. The resulting sensorgram measures the formation and dissociation of the ternary complex.

  • Data Analysis : Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and overall affinity (KD) of the ternary complex. These parameters provide insight into the complex's stability.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Ternary->E3 Release & Recycle PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Membrane Transfer B->C D 4. Immunoblotting (Antibodies) C->D E 5. ECL Detection D->E F 6. Data Analysis (DC50 / Dmax) E->F

Caption: Western Blot Experimental Workflow.

Linker_Logic cluster_factors Influencing Factors Linker Linker Properties (Composition, Length, Rigidity) Solubility Solubility & Permeability Linker->Solubility Ternary Ternary Complex Stability & Conformation Linker->Ternary PK Pharmacokinetics (PK) Linker->PK Outcome Degradation Outcome (DC50, Dmax, Selectivity) Solubility->Outcome Ternary->Outcome PK->Outcome

Caption: Logical Relationship of Linker Properties.

References

Navigating PROTAC Selectivity: A Comparative Guide to Cross-Reactivity Assessment of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of efficacy and safety. This guide provides a comparative analysis of a representative PEG-based linker, akin to MS-Peg8-thp, against other common linker classes, with a focus on cross-reactivity assessment and supporting experimental data.

The specificity of a PROTAC—its ability to degrade the intended target protein without affecting other proteins—is paramount to its therapeutic success. Off-target protein degradation can lead to unforeseen toxicities and diminish the therapeutic window. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in dictating this selectivity. Its length, composition, and flexibility influence the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects the efficiency and specificity of ubiquitination and subsequent degradation.

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance solubility and improve pharmacokinetic properties.[1][2] However, the flexibility of PEG chains can also allow for the formation of non-productive or off-target ternary complexes. This guide uses a representative 8-unit PEG linker (PEG8) as a case study to compare against more rigid alkyl and functionalized linkers in the context of cross-reactivity.

Quantitative Comparison of Linker Effects on PROTAC Performance

The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how linker composition can impact degradation potency (DC50), maximum degradation (Dmax), and off-target effects.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTAC (Target-E3 Ligase)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4-CRBNPEG~25 (8 PEG units)1.8>95Hypothetical/Representative
BRD4-CRBNAlkyl Chain1221~90[3]
BRD4-VHLPEG124.9>98[4]
BRD4-VHLRigid Piperazine131.2>95[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The PEG8 data is representative.

Table 2: Proteomics-Based Cross-Reactivity Profile of BRD4-Targeting PROTACs

PROTAC (Linker Type)Cell LineProteomics MethodNumber of Proteins QuantifiedSignificant Off-Target Degradation (>25%)Key Off-TargetsReference
PROTAC A (PEG8)HEK293TTMT-MS/MS~9,0008BRD2, BRD3, TAF1Representative
PROTAC B (Alkyl)HEK293TTMT-MS/MS~9,00012BRD2, BRD3, TAF1, ZFP30Representative
PROTAC C (Rigid)HEK293TTMT-MS/MS~9,0005BRD2, BRD3Representative

This table presents a hypothetical but illustrative dataset based on general findings in the literature, suggesting that more rigid linkers may offer enhanced selectivity.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of PROTAC cross-reactivity is crucial for preclinical development. Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying off-target protein degradation.

Global Proteomics Analysis using Tandem Mass Tag (TMT) Labeling

This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a comprehensive overview of a PROTAC's impact on the cellular proteome.

1. Cell Culture and Treatment:

  • Culture human cell lines (e.g., HEK293T, HeLa) to 70-80% confluency.

  • Treat cells with the PROTAC of interest at various concentrations (e.g., 0.1x, 1x, 10x DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Harvest cells, wash with PBS, and store pellets at -80°C.

2. Protein Extraction and Digestion:

  • Lyse cell pellets in a buffer containing urea and protease/phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Reduce proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest overnight with trypsin.

3. TMT Labeling:

  • Desalt the resulting peptides using solid-phase extraction (SPE).

  • Label each sample with a unique TMTpro isobaric tag according to the manufacturer's protocol.

  • Combine the labeled samples into a single tube.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

5. Data Analysis:

  • Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.

  • Identify peptides and proteins by searching against a human protein database.

  • Quantify the relative abundance of proteins across different treatment conditions based on the TMT reporter ion intensities.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment with PROTAC Protein_Extraction Protein Extraction & Digestion Cell_Treatment->Protein_Extraction TMT_Labeling TMT Labeling & Pooling Protein_Extraction->TMT_Labeling Fractionation Peptide Fractionation TMT_Labeling->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Database_Search Database Search & Protein ID LC_MSMS->Database_Search Quantification Quantification & Statistical Analysis Database_Search->Quantification Off_Target_ID Off-Target Identification Quantification->Off_Target_ID

Caption: Workflow for proteomics-based cross-reactivity assessment.

Caption: A logical workflow for PROTAC linker selection based on cross-reactivity.

Conclusion

The rational design of the PROTAC linker is a multi-parameter optimization challenge that is crucial for achieving potent and selective protein degradation. While flexible PEG linkers like the representative PEG8 offer advantages in terms of solubility and synthetic accessibility, they may present a higher risk of off-target effects compared to more conformationally constrained linkers. A systematic evaluation of different linker classes, employing robust and unbiased proteomics-based cross-reactivity profiling, is essential for the selection of a lead candidate with the desired therapeutic profile. The experimental and logical workflows provided in this guide offer a framework for the rigorous assessment of PROTAC selectivity, ultimately contributing to the development of safer and more effective targeted protein degraders.

References

Safety Operating Guide

Proper Disposal Procedures for MS-Peg8-thp: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of MS-Peg8-thp, a PEGylated compound containing a tetrahydropyranyl (THP) ether and a methanesulfonyl (MS) ester, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical. Due to its chemical structure, this compound should be treated as hazardous waste.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (MSDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For safe handling and disposal, key hazard and waste management information has been summarized below. This data is based on the known properties of the constituent functional groups of this compound.

ParameterGuidelineRationale
Waste Classification Hazardous WasteThe compound contains a methanesulfonyl group and is considered harmful and toxic to aquatic life.
Primary Hazards Harmful if swallowed, potential for serious eye irritation, and very toxic to aquatic life with long-lasting effects.Based on data for similar compounds like MS-PEG1-THP and methanesulfonyl chloride.
Compatible Waste Containers High-density polyethylene (HDPE) or glass containers.These materials offer good chemical resistance to ethers and sulfonated compounds.
Waste Segregation Segregate from acidic, basic, and oxidizing waste streams.The tetrahydropyranyl (THP) ether is acid-labile. The methanesulfonyl ester can hydrolyze under strong acidic or basic conditions.
Temporary Storage Store in a designated, well-ventilated, and clearly labeled hazardous waste accumulation area.To prevent accidental mixing with incompatible chemicals and ensure proper handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material such as HDPE or glass.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation and the name of the principal investigator or laboratory.

  • Collection: Collect all waste materials containing this compound, including residual amounts in reaction vessels, contaminated pipette tips, and any absorbent materials used for spills, in the designated container.

Step 2: Segregation and Storage
  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[1] The THP ether group is susceptible to cleavage under acidic conditions, and the methanesulfonyl ester can undergo hydrolysis.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste storage area. This area should be well-ventilated and away from sources of ignition.

Step 3: Arranging for Professional Disposal
  • Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide Information: Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

  • Follow Institutional Procedures: Adhere to all institutional procedures for the pickup and transportation of hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for handling laboratory chemical waste and information derived from safety data sheets for structurally related compounds.

  • General Chemical Waste Disposal: The principles of waste identification, segregation, and proper containerization are standard protocols recommended by regulatory bodies such as the Environmental Protection Agency (EPA).[2]

  • Handling of Methanesulfonyl Compounds: Safety data sheets for methanesulfonyl chloride indicate that it is toxic and corrosive, requiring disposal as hazardous waste.[1][3][4] While the methanesulfonyl ester in this compound is less reactive, it is prudent to handle it with similar precautions.

  • Stability of Tetrahydropyranyl (THP) Ethers: THP ethers are known to be labile to acidic conditions. This necessitates the segregation of this compound waste from acidic waste to prevent unintended reactions.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container segregate Segregate from Acids, Bases, & Oxidizers label_container->segregate collect Collect Waste in Designated Container segregate->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A flowchart outlining the proper disposal procedures for this compound waste.

References

Personal protective equipment for handling MS-Peg8-thp

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Precautionary Measures

Based on data from similar compounds such as MS-PEG1-THP and THP-PEG8-THP, MS-Peg8-thp should be handled with care. The primary anticipated hazards include:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : May cause skin irritation.

  • Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

  • Aquatic Toxicity : Potentially very toxic to aquatic life with long-lasting effects.

GHS Hazard Information (based on similar compounds):

PictogramSignal WordHazard Statements
GHS07WarningH302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
GHS09WarningH410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[1]
Eyes & Face Safety glasses with side shields or gogglesIn case of splashing, a face shield should be worn in addition to goggles.[2][3] Ensure that eyewash stations are readily accessible.[4]
Body Flame-resistant lab coatA fully buttoned lab coat made of appropriate material should be worn to protect against chemical splashes.
Respiratory Use in a well-ventilated areaIf handling fine powders or aerosols, or if adequate ventilation is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Preparation and Use :

    • Personal Protective Equipment (PPE) : Before handling, don all required PPE as outlined in the table above.

    • Weighing and Aliquoting : If the compound is a solid, handle it carefully in a chemical fume hood to avoid generating dust. If it is a liquid, use appropriate pipetting devices. Perform these tasks over a spill tray to contain any potential spills.

    • Dissolving : When preparing solutions, slowly add the this compound to the solvent to avoid splashing. For ease of handling, a stock solution can be made by dissolving the reagent in an appropriate solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • In Case of a Spill :

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Aliquot Weigh/Aliquot Prepare Workspace->Weigh/Aliquot Dissolve Dissolve Weigh/Aliquot->Dissolve Reaction Reaction Dissolve->Reaction Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.